GDC-0339
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H22F3N7OS |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-amino-N-[5-(4-amino-5-fluoroazepan-1-yl)-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31) |
InChI Key |
NHXVGMQFCYBLTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N |
Origin of Product |
United States |
Foundational & Exploratory
GDC-0339: A Pan-Pim Kinase Inhibitor for Multiple Myeloma - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0339 is a potent, orally bioavailable, small-molecule inhibitor targeting the serine/threonine Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are crucial mediators of cytokine and growth factor signaling, playing a significant role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound in multiple myeloma, supported by preclinical data, experimental methodologies, and signaling pathway visualizations. Although this compound showed promising preclinical activity, its clinical development was discontinued (B1498344) due to off-target safety signals.[6][7]
Introduction to Pim Kinases in Multiple Myeloma
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. These kinases are downstream effectors of various signaling pathways, including the JAK/STAT and RAS-MAPK pathways, which are frequently dysregulated in multiple myeloma. Pim kinases are constitutively active and their expression is induced by a range of cytokines and growth factors. In multiple myeloma, Pim kinases contribute to tumorigenesis by phosphorylating a multitude of downstream substrates involved in:
-
Cell Cycle Progression: Phosphorylation of cell cycle regulators promotes cellular proliferation.
-
Inhibition of Apoptosis: Phosphorylation of pro-apoptotic proteins, such as BAD, inhibits their function, leading to enhanced cell survival.
-
Protein Synthesis: Activation of the mTORC1 pathway and phosphorylation of 4E-binding protein 1 (4EBP1) promotes cap-dependent translation of proteins essential for cell growth.
-
Drug Resistance: Pim kinases have been implicated in resistance to conventional and novel anti-myeloma therapies.
Given their central role in promoting myeloma cell survival and proliferation, Pim kinases represent a compelling therapeutic target.
This compound: Biochemical and Cellular Activity
This compound is a diaminopyrazole compound that acts as a pan-Pim kinase inhibitor, demonstrating high potency against all three isoforms.
Biochemical Potency
The inhibitory activity of this compound against the Pim kinases has been determined through biochemical assays. The equilibrium dissociation constants (Ki) highlight the sub-nanomolar potency of the compound.
| Target | K |
| Pim-1 | 0.03 |
| Pim-2 | 0.1 |
| Pim-3 | 0.02 |
| Data sourced from MedchemExpress and TargetMol.[1][2] |
Cellular Activity
In cellular assays, this compound demonstrates cytostatic effects on multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) for the MM.1S human multiple myeloma cell line is 0.1 µM.[1][2]
Mechanism of Action of this compound in Multiple Myeloma
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of Pim kinases. This blockade of kinase activity leads to the abrogation of downstream signaling pathways critical for myeloma cell survival and proliferation.
Inhibition of Downstream Signaling Pathways
By inhibiting Pim kinases, this compound prevents the phosphorylation of key downstream substrates, leading to a cascade of anti-myeloma effects.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Key Downstream Targets and Cellular Consequences:
-
BAD (Bcl-2-associated death promoter): Pim kinases phosphorylate BAD, leading to its inactivation and sequestration in the cytoplasm. By inhibiting this phosphorylation, this compound allows BAD to promote apoptosis.
-
mTORC1 Pathway: Pim kinases can activate the mTORC1 pathway, a central regulator of cell growth and protein synthesis. This compound-mediated inhibition of Pim kinases leads to decreased mTORC1 activity.
-
c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a key driver of proliferation in multiple myeloma. Inhibition of Pim kinases by this compound can lead to c-Myc destabilization and reduced expression.
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human multiple myeloma.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| RPMI-8226 | This compound | 100 mg/kg, p.o., daily | 90% |
| MM.1S | This compound | 100 mg/kg, p.o., daily | 60% |
| Data sourced from a 2014 presentation at the 248th ACS National Meeting.[6] |
Experimental Protocols
In Vitro Kinase Assay (Illustrative)
Objective: To determine the inhibitory constant (Ki) of this compound against Pim kinases.
Methodology:
-
Reagents: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes; fluorescently labeled peptide substrate; ATP; this compound at various concentrations; assay buffer.
-
Procedure:
-
A competitive binding assay is performed in a microplate format.
-
The kinase, fluorescent peptide substrate, and varying concentrations of this compound are incubated together.
-
The reaction is initiated by the addition of ATP.
-
The kinase activity (phosphorylation of the substrate) is measured by detecting the change in fluorescence polarization or through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The data are fitted to a dose-response curve to determine the IC
50value. -
The K
ivalue is calculated from the IC50value using the Cheng-Prusoff equation, taking into account the ATP concentration.
-
Cell Viability Assay (Illustrative)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines.
Methodology:
-
Cell Lines: MM.1S human multiple myeloma cells.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, the cell viability reagent is added, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The data are normalized to vehicle-treated controls and plotted against the log of the inhibitor concentration to calculate the IC
50value.
-
Human Multiple Myeloma Xenograft Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [lenus.ie]
- 5. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
GDC-0339: A Technical Guide to its Downstream Targets and Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0339 is a potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor.[1][2][3] The Pim (Proviral integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: Pim-1, Pim-2, and Pim-3.[4][5] These kinases are crucial downstream effectors in various cytokine signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a range of hematological malignancies and solid tumors.[4][6] By targeting all three Pim isoforms, this compound disrupts key cellular processes that contribute to tumor growth and survival, making it a compound of significant interest for cancer therapy, particularly for multiple myeloma.[7][8] This guide provides an in-depth overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Primary Molecular Targets: Pim Kinases
The direct molecular targets of this compound are the three isoforms of the Pim kinase family. It acts as an ATP-competitive inhibitor, binding to the active site of the kinases and preventing the phosphorylation of their downstream substrates. This compound exhibits high potency against all three isoforms.[2][7]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data below summarizes its potency against the Pim kinases and its effect on cancer cell viability.
| Parameter | Target/Cell Line | Value | Reference |
| Ki (Inhibitor Constant) | Pim-1 | 0.03 nM | [2][7] |
| Pim-2 | 0.1 nM | [2][7] | |
| Pim-3 | 0.02 nM | [2][7] | |
| IC50 (Half maximal inhibitory concentration) | MM.1S (Multiple Myeloma Cell Line) | 0.1 µM | [2][7] |
Pim Kinase Downstream Signaling Pathway
Pim kinases are downstream of several signaling pathways, most notably the JAK/STAT pathway, and they regulate a multitude of cellular processes by phosphorylating a wide array of substrates.[4] Inhibition of Pim kinases by this compound leads to a cascade of downstream effects, primarily impacting protein synthesis, cell cycle progression, and apoptosis.[3][5]
Key Downstream Targets and Cellular Effects
Inhibition of Pim kinases by this compound prevents the phosphorylation of numerous downstream substrates, leading to significant anti-tumor effects. Treatment with this compound reveals a range of downstream signaling events consistent with Pim kinase inhibition.[2][7]
-
Regulation of Protein Synthesis: Pim kinases promote protein synthesis required for cell growth and proliferation. They phosphorylate several key components of the translation machinery, including c-Myc , eukaryotic translation initiation factor 4B (eIF4B) , and regulators of the mTORC1 pathway, such as 4E-BP1 .[3][9] By inhibiting Pim, this compound leads to decreased levels of total and phosphorylated c-Myc and reduced phosphorylation of 4E-BP1, thereby suppressing protein translation.[3][10]
-
Inhibition of Apoptosis: A critical role of Pim kinases is to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. A primary example is the Bcl-2 family member BAD (Bcl-2-associated death promoter) .[3] Phosphorylation of BAD by Pim kinases prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. This compound treatment prevents BAD phosphorylation, thereby promoting apoptosis.
-
Cell Cycle Control: Pim kinases contribute to cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1 .[5] Inhibition by this compound can therefore lead to the stabilization of these inhibitors, resulting in cell cycle arrest.
Experimental Protocols
To assess the downstream effects of this compound, standard molecular and cellular biology techniques are employed. Below are representative protocols for Western Blotting and a Cell Viability Assay.
Protocol: Western Blot Analysis of Phospho-BAD
This protocol details the steps to measure the change in phosphorylation of the Pim kinase substrate BAD at Ser112 in a multiple myeloma cell line (e.g., MM.1S) following treatment with this compound.
1. Cell Culture and Treatment:
- Culture MM.1S cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells at a density of 1 x 106 cells/mL in 6-well plates.
- Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
- Capture the signal using a chemiluminescence imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total BAD or a housekeeping protein like β-actin.
- Quantify band intensities using image analysis software.
Protocol: Cell Viability (MTT) Assay
This protocol is for determining the cytostatic or cytotoxic effects of this compound on MM.1S cells.[12]
1. Cell Seeding:
- Harvest MM.1S cells in their logarithmic growth phase.
- Seed 1 x 104 cells per well in 100 µL of complete culture medium in a 96-well plate.[12]
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture medium.
- Add the diluted compound to the wells to achieve final concentrations ranging from, for example, 0.01 µM to 10 µM. Include a vehicle-only control.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]
- Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
- Mix thoroughly by gentle pipetting.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance from a well with medium only.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the results and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Western Blotting protocol for analyzing protein phosphorylation.
Conclusion
This compound is a potent pan-Pim kinase inhibitor that exerts its anti-neoplastic effects by modulating a constellation of downstream signaling events.[7] Its primary mechanism involves the inhibition of Pim-mediated phosphorylation of key substrates that regulate protein synthesis (e.g., c-Myc, 4E-BP1), apoptosis (e.g., BAD), and cell cycle progression (e.g., p21, p27). The ability of this compound to concurrently impact these fundamental cellular processes underscores its therapeutic potential in cancers characterized by aberrant Pim kinase signaling, such as multiple myeloma. The experimental frameworks provided herein offer robust methods for further elucidating the downstream consequences of Pim kinase inhibition and evaluating the efficacy of compounds like this compound in preclinical settings.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A functional mTORC1 signaling is indispensable for c-Myc driven hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GDC-0339: A Comprehensive Technical Guide to its Pan-Pim Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0339 is a potent, orally bioavailable small molecule inhibitor targeting the Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. This document provides an in-depth technical overview of the inhibition profile of this compound against Pim1, Pim2, and Pim3 kinases. It includes quantitative inhibition data, detailed experimental methodologies for biochemical assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development efforts in oncology and related fields.
This compound Quantitative Inhibition Profile
This compound demonstrates high potency and pan-inhibitory activity against all three Pim kinase isoforms. The inhibitory activity, as measured by the inhibition constant (Ki), is summarized in the table below. This data highlights the compound's ability to effectively suppress the catalytic activity of Pim1, Pim2, and Pim3 at sub-nanomolar concentrations.
| Kinase Target | This compound Ki (nM) |
| Pim1 | 0.03[][2][3][4] |
| Pim2 | 0.1[][2][3][4] |
| Pim3 | 0.02[][2][3][4] |
Table 1: Inhibitory Potency (Ki) of this compound against Pim Kinase Isoforms.
Pim Kinase Signaling Pathway
Pim kinases are crucial mediators of cytokine signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis. They are constitutively active and their regulation primarily occurs at the transcriptional level. Upstream signaling from pathways such as JAK/STAT and PI3K/AKT/mTOR leads to the expression of Pim kinases. Once expressed, Pim kinases phosphorylate a variety of downstream substrates, thereby modulating numerous cellular processes implicated in tumorigenesis.
Caption: Pim Kinase Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
While the precise, proprietary protocols for the characterization of this compound are not publicly available, the following represents a standard and robust methodology for an in vitro biochemical kinase inhibition assay, such as the widely used ADP-Glo™ Kinase Assay, which is suitable for determining the inhibitory potential of compounds like this compound.
Representative In Vitro Biochemical Kinase Inhibition Assay Protocol (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of this compound against Pim1, Pim2, and Pim3 kinases.
Materials:
-
Recombinant human Pim1, Pim2, and Pim3 enzymes
-
Pim kinase substrate peptide (e.g., a derivative of BAD or S6K)
-
Adenosine triphosphate (ATP)
-
This compound (or test compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells of a 384-well plate.
-
Add 2 µL of diluted Pim kinase (Pim1, Pim2, or Pim3) in kinase buffer to each well. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme pre-incubation.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X substrate/ATP mixture in kinase buffer. The ATP concentration is typically set at or near the Km for each respective kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction does not proceed to substrate depletion.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and produces a luminescent signal via a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
If the Km of ATP is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Generalized Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
This compound is a highly potent pan-inhibitor of Pim kinases, demonstrating significant potential for therapeutic applications in diseases driven by Pim kinase activity, such as multiple myeloma. The data and methodologies presented in this guide provide a foundational understanding of this compound's inhibitory profile and offer a framework for its further investigation and development. The detailed signaling pathway and experimental workflow diagrams serve as valuable tools for researchers in the design and interpretation of future studies.
References
GDC-0339: A Pan-Pim Kinase Inhibitor - A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0339 is a potent, orally bioavailable, small-molecule pan-Pim kinase inhibitor that was investigated for the treatment of multiple myeloma. Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive therapeutic target. This technical guide details the discovery and development history of this compound, from its origins in a lead optimization program to its preclinical evaluation and eventual discontinuation. The document provides an in-depth look at its mechanism of action, preclinical efficacy, and the scientific rationale that guided its development, including detailed experimental methodologies and a summary of key quantitative data. Furthermore, it explores the subsequent development of a second-generation inhibitor, GDC-0570, following the identification of off-target safety signals with this compound.
Discovery and Lead Optimization
This compound was identified through a medicinal chemistry program aimed at optimizing a lead compound, GNE-190.[1] While GNE-190 demonstrated potent pan-Pim kinase inhibition, it suffered from poor pharmacokinetic properties, including low oral bioavailability.[1] The optimization effort focused on improving metabolic stability and oral exposure while maintaining high potency against all three Pim isoforms. This led to the synthesis and evaluation of a series of diaminopyrazole compounds, culminating in the selection of this compound as a development candidate.[1]
Mechanism of Action: Targeting the Pim Kinase Signaling Pathway
Pim kinases are constitutively active serine/threonine kinases that do not require activation loop phosphorylation. They play a crucial role in signaling pathways that promote cell survival and proliferation while inhibiting apoptosis. This compound exerts its anti-cancer effects by inhibiting the kinase activity of all three Pim isoforms, thereby modulating the phosphorylation of numerous downstream substrates.
Key downstream effects of Pim kinase inhibition by this compound include:
-
Inhibition of Cell Cycle Progression: Pim kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27. By inhibiting Pim kinases, this compound leads to the stabilization of these inhibitors and subsequent cell cycle arrest.
-
Induction of Apoptosis: Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD. Inhibition of Pim kinases by this compound results in dephosphorylated, active BAD, which promotes apoptosis.
-
Modulation of mTORC1 Signaling: Pim kinases can phosphorylate and activate components of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. This compound can attenuate mTORC1 signaling, contributing to its anti-proliferative effects.
Figure 1: Simplified Pim Kinase Signaling Pathway and the inhibitory action of this compound.
Preclinical Data
This compound demonstrated potent and selective inhibition of all three Pim kinase isoforms and significant anti-tumor activity in preclinical models of multiple myeloma.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against the three Pim kinase isoforms was determined using in vitro kinase assays.
| Compound | Pim-1 (Ki, nM) | Pim-2 (Ki, nM) | Pim-3 (Ki, nM) | MM.1S Cell Viability (IC50, µM) |
| This compound | 0.03[2] | 0.1[2] | 0.02[2] | 0.1[2] |
Table 1: In vitro potency of this compound against Pim kinases and a multiple myeloma cell line.
In Vivo Efficacy in Xenograft Models
This compound was evaluated in subcutaneous xenograft models of human multiple myeloma using RPMI-8226 and MM.1S cell lines.
| Model | Compound | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| RPMI-8226 | This compound | 100[3] | Daily | 90%[3] |
| MM.1S | This compound | 100[3] | Daily | 60%[3] |
Table 2: In vivo efficacy of this compound in multiple myeloma xenograft models.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed in preclinical species.
| Species | Route | Bioavailability (%) | Half-life (h) |
| Human (predicted) | Oral | 58%[3] | 3.2[3] |
Table 3: Pharmacokinetic parameters of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
The potency of this compound against Pim kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: This assay measures the binding of a fluorescently labeled tracer to the ATP-binding pocket of the kinase. Inhibition is detected by a decrease in the FRET signal due to the displacement of the tracer by the inhibitor.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Test Compound: Serially diluted in DMSO.
-
Kinase and Tracer: Recombinant human Pim-1, Pim-2, or Pim-3 and a suitable fluorescent tracer are diluted in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
Figure 2: Workflow for the in vitro TR-FRET kinase inhibition assay.
Cell Viability Assay (MTT)
The effect of this compound on the viability of multiple myeloma cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed MM.1S cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound.
-
Incubate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values.
-
In Vivo Xenograft Study
The anti-tumor efficacy of this compound was evaluated in a subcutaneous RPMI-8226 human multiple myeloma xenograft model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., female SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 RPMI-8226 cells mixed with Matrigel into the right flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally once daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Discontinuation and Development of GDC-0570
The clinical development of this compound was discontinued (B1498344) due to the observation of an off-target safety signal.[4] While the specific details of the off-target activity have not been fully disclosed in the public domain, it was significant enough to halt further investigation. This led to a subsequent optimization program that aimed to mitigate the off-target effects while retaining the potent pan-Pim kinase inhibition. This effort resulted in the discovery of GDC-0570 (also known as NB004), a second-generation pan-Pim inhibitor with an improved safety profile.[4] GDC-0570 has since progressed into Phase I clinical trials for the treatment of advanced solid tumors.[5]
Conclusion
This compound was a potent, orally bioavailable pan-Pim kinase inhibitor that showed promising preclinical anti-tumor activity in multiple myeloma models. Its discovery and development provided valuable insights into the therapeutic potential of targeting Pim kinases in oncology. Although its clinical progression was halted due to off-target safety concerns, the program laid the groundwork for the successful development of a second-generation inhibitor, GDC-0570, highlighting the iterative nature of drug discovery and the importance of thorough safety profiling. The story of this compound serves as a case study in the challenges and strategies involved in developing targeted cancer therapies.
References
Preclinical Profile of GDC-0339: A Pan-Pim Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0339 is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3). Pim kinases are crucial mediators of cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and differentiation. Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, with a primary focus on multiple myeloma.
Core Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity. This blockade of Pim kinase function leads to the downstream modulation of various signaling pathways that are critical for cancer cell growth and survival.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Activity
| Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| Pim-1 | Kinase Assay | 0.03 | - | - | [1] |
| Pim-2 | Kinase Assay | 0.1 | - | - | [1] |
| Pim-3 | Kinase Assay | 0.02 | - | - | [1] |
| Cell Viability | Cytostatic Assay | - | 100 | MM.1S | [1] |
In Vivo Efficacy in Multiple Myeloma Xenograft Models
| Cancer Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| RPMI 8226 Xenograft | This compound (single agent) | 100 mg/kg | 90% | [2] |
| MM.1S Xenograft | This compound (single agent) | Not specified | 60% | [2] |
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 3.2 hours (predicted human) | Human | [2] |
| Oral Bioavailability (F) | 58% (predicted human) | Human | [2] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Cell Proliferation Assay
Objective: To determine the cytostatic effect of this compound on cancer cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
This compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plates are shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate-reading luminometer.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
In Vivo Xenograft Studies in Multiple Myeloma Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a single agent.
Materials:
-
Female immunodeficient mice (e.g., SCID or NOD/SCID), 6-8 weeks old
-
Human multiple myeloma cell lines (RPMI 8226 or MM.1S)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
RPMI 8226 or MM.1S cells are harvested and resuspended in a 1:1 mixture of sterile PBS and Matrigel.
-
Approximately 5-10 x 10^6 cells are subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored, and when tumors reach a mean volume of 150-200 mm³, the mice are randomized into treatment and control groups.
-
This compound is administered orally once daily at the specified dose (e.g., 100 mg/kg). The control group receives the vehicle.
-
Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Animal body weights are monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.
Combination Therapy
Preclinical evidence suggests that combining this compound with inhibitors of other signaling pathways may lead to synergistic anti-tumor effects. A notable example is the combination with PI3K inhibitors.
This compound and PI3K Inhibitor Combination
Rationale: The PI3K/AKT/mTOR pathway is another critical survival pathway in many cancers, including multiple myeloma. Pim kinases and the PI3K pathway have some overlapping downstream targets and can provide compensatory survival signals when one pathway is inhibited. Therefore, dual inhibition is hypothesized to be more effective than single-agent therapy.
Preclinical Findings: In vitro studies have shown that the combination of this compound with a PI3K inhibitor results in a synergistic decrease in the IC50 for cell viability in multiple myeloma cell lines. This suggests that this combination could be a promising therapeutic strategy to enhance tumor growth inhibition in vivo.
Conclusion
This compound is a potent pan-Pim kinase inhibitor with significant preclinical activity in multiple myeloma models. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy, both as a single agent and potentially in combination with other targeted therapies, underscore its promise as a therapeutic candidate. Further investigation into its efficacy in a broader range of cancer models and the elucidation of biomarkers for patient selection will be crucial for its clinical development.
References
GDC-0339: A Potent Pan-Pim Kinase Inhibitor for Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0339 is a potent, orally bioavailable small molecule inhibitor targeting all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3). Pim kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis. Overexpressed in numerous hematological malignancies, particularly multiple myeloma, Pim kinases have emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key preclinical experimental data for this compound. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate further research and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name 5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide.[1] Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Property | Value |
| IUPAC Name | 5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide[1] |
| SMILES | CN1N=CC(NC(=O)C2N=C(SC=2N)C2C(F)=CC=CC=2F)=C1N1CC--INVALID-LINK----INVALID-LINK--CC1[1] |
| CAS Number | 1428569-85-0[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C20H22F3N7OS[2] |
| Molecular Weight | 465.50 g/mol [2] |
| Appearance | White to yellow solid[2] |
| Solubility | DMSO: ≥ 52 mg/mL (111.71 mM)[1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[2] |
Pharmacological Properties
This compound is a highly potent pan-Pim kinase inhibitor with nanomolar to sub-nanomolar activity against all three isoforms. Its pharmacological profile demonstrates its potential as a targeted therapeutic agent.
Table 3: In Vitro Pharmacological Data
| Parameter | Target | Value |
| Ki | Pim-1 | 0.03 nM[2] |
| Pim-2 | 0.1 nM[2] | |
| Pim-3 | 0.02 nM[2] | |
| IC50 | MM.1S cells | 0.1 µM[2] |
Table 4: In Vivo Pharmacokinetic and Efficacy Data
| Parameter | Species | Value |
| Half-life (t1/2) | Mouse | 0.9 hours[2] |
| Oral Bioavailability | Human (predicted) | 58%[3] |
| Tumor Growth Inhibition (TGI) | RPMI 8226 xenograft | 90% at 100 mg/kg[3] |
| MM.1S xenograft | 60% at 100 mg/kg[3] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. Pim kinases are downstream of the JAK/STAT signaling pathway and are constitutively active. They play a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD and components of the mTORC1 signaling pathway.
By inhibiting Pim kinases, this compound prevents the phosphorylation of these downstream substrates. This leads to the activation of apoptotic pathways and the inhibition of protein synthesis, ultimately resulting in decreased tumor cell growth and survival.
Caption: this compound inhibits Pim kinases, preventing downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a multiple myeloma cell line.
Materials:
-
MM.1S human multiple myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture MM.1S cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of p-BAD
This protocol details the detection of phosphorylated BAD (p-BAD) levels in response to this compound treatment.
Materials:
-
MM.1S cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-BAD (Ser112, Ser136, Ser155), anti-BAD, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MM.1S cells and treat with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
Multiple Myeloma Xenograft Model
This protocol describes the establishment of a subcutaneous MM.1S xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
MM.1S cells
-
6-8 week old female CB-17 SCID mice
-
Matrigel
-
This compound
-
Vehicle for oral administration
-
Calipers
-
Surgical tools
Procedure:
-
Harvest MM.1S cells in their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1-300 mg/kg) or vehicle orally once daily for 21 days.[2]
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Caption: Workflow for the in vivo xenograft study.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical activity against multiple myeloma. Its well-defined mechanism of action, favorable pharmacokinetic properties, and in vivo efficacy make it a valuable tool for cancer research and a promising candidate for further clinical development. The experimental protocols and pathway diagrams provided in this guide are intended to support and facilitate ongoing investigations into the therapeutic potential of this compound and other Pim kinase inhibitors.
References
Pan-Pim Kinase Inhibitors: A Technical Guide for Cancer Therapy Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] Overexpressed in a wide range of hematological malignancies and solid tumors, these kinases are crucial regulators of cell survival, proliferation, and metabolic adaptation.[2][3] Their role in promoting tumorigenesis and therapeutic resistance has positioned them as attractive targets for cancer therapy.[3] This technical guide provides an in-depth overview of pan-Pim kinase inhibitors, summarizing key preclinical and clinical data, detailing essential experimental protocols for their evaluation, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
Pim kinases are downstream effectors of multiple signaling pathways, most notably the JAK/STAT pathway, which is frequently activated by cytokines and growth factors.[1] Once expressed, Pim kinases phosphorylate a plethora of downstream substrates, thereby regulating various cellular processes.[3] Key substrates include:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD at Ser112 by all three Pim isoforms inhibits its apoptotic function.[4]
-
c-Myc: Pim-1 can phosphorylate the oncoprotein c-Myc, enhancing its stability and transcriptional activity.
-
p21Cip1/WAF1 and p27Kip1: Phosphorylation of these cell cycle inhibitors by Pim kinases leads to their degradation, promoting cell cycle progression.
-
4E-BP1 and S6K: Pim kinases can activate the mTORC1 pathway, leading to the phosphorylation of 4E-BP1 and S6K, which in turn promotes protein synthesis.[4]
Pan-Pim kinase inhibitors are ATP-competitive small molecules that bind to the ATP-binding pocket of the Pim kinases, thereby blocking their catalytic activity and preventing the phosphorylation of their downstream targets. This inhibition leads to the induction of apoptosis, cell cycle arrest, and a reduction in protein translation in cancer cells.
Pan-Pim Kinase Inhibitors in Development
Several pan-Pim kinase inhibitors have been developed and evaluated in preclinical and clinical settings. The following tables summarize their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency of Pan-Pim Kinase Inhibitors
| Inhibitor | Pim-1 IC50/Ki (nM) | Pim-2 IC50/Ki (nM) | Pim-3 IC50/Ki (nM) | Reference |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | [5] |
| AZD1208 | 0.4 (IC50) | 5 (IC50) | 1.9 (IC50) | [6] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [7] |
| INCB053914 | ~1 (IC50) | <10 (IC50) | ~1 (IC50) | [8] |
| GDC-0339 | 0.016 (Ki) | 0.13 (Ki) | 0.0055 (Ki) | [5] |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) | [9] |
| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | [9] |
Table 2: Cellular Activity of Pan-Pim Kinase Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| SGI-1776 | MV-4-11 (AML) | Apoptosis | ~1 | [10] |
| SGI-1776 | Multiple | Cytotoxicity | Median 3.1 | [5] |
| AZD1208 | MOLM-16 (AML) | Growth Inhibition | <0.15 | [11] |
| INCB053914 | MOLM-16 (AML) | p-BAD Inhibition | 0.004 | [8] |
| INCB053914 | KMS-12-BM (MM) | p-BAD Inhibition | 0.027 | [8] |
Table 3: In Vivo Efficacy of Pan-Pim Kinase Inhibitors
| Inhibitor | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| SGI-1776 | MV-4-11 (AML) | 75 mg/kg, p.o., daily | Complete Regression | [9] |
| AZD1208 | MOLM-16 (AML) | 30 mg/kg, p.o., daily | Slight Regression | [4] |
| AZD1208 | Myc-CaP (Prostate) | 45 mg/kg, p.o., daily | 54.3% TGI | [12] |
| LGB321 | KG-1 (AML) | Not specified | Significant TGI | [13] |
| PIM447 | MM.1S (MM) | Not specified | Significant TGI | [14] |
| INCB053914 | MOLM-16 (AML) | Not specified | Dose-dependent TGI | [15] |
| This compound | RPMI 8226 (MM) | 100 mg/kg, p.o. | 90% TGI | [5] |
Key Experimental Protocols
The following section details methodologies for key experiments used in the evaluation of pan-Pim kinase inhibitors.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials: Recombinant Pim kinase, kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate peptide (e.g., BAD peptide), ADP-Glo™ Reagent, Kinase Detection Reagent, and test compounds.
-
Procedure:
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle.
-
Add 2 µL of Pim kinase in kinase buffer.
-
Add 2 µL of a mixture of ATP and substrate peptide to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17]
-
2. LanthaScreen™ Eu Kinase Binding Assay
This TR-FRET-based assay measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.
-
Materials: Europium (Eu)-labeled anti-tag antibody, fluorescently labeled kinase tracer, recombinant tagged Pim kinase, kinase buffer, and test compounds.
-
Procedure:
-
In a 384-well plate, add 5 µL of serially diluted test compound or DMSO vehicle.
-
Add 5 µL of a pre-mixed solution of Eu-labeled antibody and tagged Pim kinase.
-
Add 5 µL of the kinase tracer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine IC50 values.[18][19]
-
Cellular Assays
1. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present.
-
Materials: Cancer cell lines, culture medium, opaque-walled 96- or 384-well plates, CellTiter-Glo® Reagent, and test compounds.
-
Procedure:
-
Seed cells in opaque-walled multiwell plates and allow them to attach overnight.
-
Treat cells with serially diluted test compounds or DMSO vehicle and incubate for a desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[15][20]
-
2. Western Blotting for Phospho-Substrate Levels
This technique is used to detect the phosphorylation status of Pim kinase substrates, such as BAD at Ser112, as a measure of target engagement in cells.
-
Materials: Cancer cell lines, test compounds, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-BAD (Ser112) and anti-total BAD), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD (Ser112)) overnight at 4°C.[19]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total BAD) and a loading control (e.g., GAPDH or β-actin) to normalize the data.[20]
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[21]
-
Materials: Cancer cell lines, test compounds, PBS, lysis buffer, and antibodies for western blotting.
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Heat cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).[21]
-
Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Pim kinase in the supernatant by western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[21]
-
Experimental Workflow Visualization
The following diagram illustrates a typical screening cascade for the identification and characterization of novel pan-Pim kinase inhibitors.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
GDC-0339: A Technical Overview of Its Cytostatic Effects on Cancer Cell Lines
For Research, Scientific, and Drug Development Professionals
Introduction
GDC-0339 is a potent and orally bioavailable small molecule inhibitor targeting the family of Pim kinases (Pim-1, Pim-2, and Pim-3).[1] These serine/threonine kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and differentiation. Overexpression of Pim kinases is a common feature in numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This compound has demonstrated cytostatic effects, primarily in preclinical models of multiple myeloma, by arresting cell growth and inducing downstream signaling changes consistent with Pim kinase inhibition.[1] This document provides a comprehensive technical guide on the cytostatic effects of this compound, detailing its mechanism of action, effects on various cancer cell lines, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its cytostatic effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity. The inhibitory constants (Ki) of this compound are 0.03 nM, 0.1 nM, and 0.02 nM for Pim-1, Pim-2, and Pim-3, respectively, highlighting its potency as a pan-Pim inhibitor.[1] Inhibition of Pim kinases by this compound leads to the modulation of several downstream signaling pathways that are critical for cancer cell proliferation and survival.
Key downstream effects of this compound include the reduced phosphorylation of BAD (Bcl-2-associated death promoter) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). The phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function. By preventing this phosphorylation, this compound can promote apoptosis. 4E-BP1 is a key regulator of protein synthesis, and its phosphorylation by the mTORC1 pathway, which can be influenced by Pim kinases, is a critical step in initiating cap-dependent translation. Inhibition of 4E-BP1 phosphorylation by this compound can lead to a decrease in the translation of essential proteins required for cell growth and proliferation.
Quantitative Data: Cytostatic Effects on Cancer Cell Lines
The cytostatic activity of this compound has been evaluated across a range of cancer cell lines, with a primary focus on multiple myeloma. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | 0.1 | [1] |
| RPMI-8226 | Multiple Myeloma | Data not specified, but efficacious in xenograft models | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Activity confirmed, specific IC50 not provided in the primary source | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the cytostatic effects of this compound.
Cell Viability Assay
Cell viability assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468 at 1x10⁴ cells/well or MDA-MB-231 and MCF-7 at 5x10³ cells/well) in a 96-well plate and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
References
GDC-0339: A Pan-Pim Kinase Inhibitor Inducing Cell Cycle Arrest in Multiple Myeloma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GDC-0339 is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3). Pim kinases are crucial regulators of cell survival and proliferation, and their overexpression is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma. This compound exerts its anti-tumor activity by inducing a cytostatic effect, primarily through the arrest of the cell cycle at the G0/G1 phase. This guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction to this compound and Pim Kinases
This compound is a diaminopyrazole compound identified as a highly potent pan-Pim kinase inhibitor.[1] Pim kinases are a family of constitutively active serine/threonine kinases that play a significant role in signal transduction cascades promoting cell survival and proliferation.[2] Their expression is often elevated in cancer, making them attractive therapeutic targets. This compound has demonstrated efficacy in preclinical models of multiple myeloma, a hematological malignancy characterized by the uncontrolled proliferation of plasma cells.[3][4]
Quantitative Data: Efficacy and Potency of this compound
The inhibitory activity and cytostatic effect of this compound have been quantified in various assays.
| Parameter | Value | Cell Line/Target | Reference |
| Ki (Pim-1) | 0.03 nM | Pim-1 Kinase | [2] |
| Ki (Pim-2) | 0.1 nM | Pim-2 Kinase | [2] |
| Ki (Pim-3) | 0.02 nM | Pim-3 Kinase | [2] |
| IC50 | 0.1 µM | MM.1S cells | [2] |
| Tumor Growth Inhibition (TGI) | 90% at 100 mg/kg | RPMI 8226 xenografts | [5] |
| Tumor Growth Inhibition (TGI) | 60% at 100 mg/kg | MM.1S xenografts | [5] |
Mechanism of Action: this compound and Cell Cycle Progression
This compound-mediated inhibition of Pim kinases leads to a cascade of downstream events that culminate in cell cycle arrest, primarily at the G0/G1 checkpoint. The central mechanism involves the modulation of key cell cycle regulatory proteins.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The inhibition of Pim kinases by this compound disrupts the normal progression of the cell cycle. The following diagram illustrates the key molecular players and their interactions in this process.
Role of p27Kip1 and p21Cip1
Pim kinases are known to phosphorylate the cyclin-dependent kinase (CDK) inhibitor p27Kip1, targeting it for proteasomal degradation. By inhibiting Pim kinases, this compound leads to the accumulation of p27Kip1. Increased levels of p27Kip1, and similarly p21Cip1, inhibit the activity of CDK2.[6]
Impact on c-Myc
c-Myc is a potent transcription factor that drives cell proliferation. Pim kinases can phosphorylate and stabilize c-Myc. Inhibition of Pim kinases by this compound is expected to decrease c-Myc stability and its transcriptional activity, further contributing to cell cycle arrest.
Consequence: G0/G1 Cell Cycle Arrest
The inhibition of CDK2 activity by stabilized p27 and reduced c-Myc activity prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This molecular cascade results in the arrest of the cell cycle in the G0/G1 phase. Downregulation of Pim-2 has been shown to induce a significant increase in the proportion of cells in the G0/G1 phase.[6]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in multiple myeloma cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
MM.1S multiple myeloma cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Culture and Treatment: Seed MM.1S cells at a density of 0.5 x 10^6 cells/mL and allow them to grow for 24 hours. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Western Blot Analysis of Cell Cycle Proteins
This protocol details the procedure to detect changes in the levels and phosphorylation status of key cell cycle regulatory proteins following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p27, anti-p27, anti-c-Myc, anti-p-Rb, anti-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
In Vivo Xenograft Model
This protocol outlines the establishment of a multiple myeloma xenograft model to evaluate the in vivo efficacy of this compound.
Procedure:
-
Cell Implantation: Subcutaneously inject MM.1S or RPMI-8226 cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.
-
Efficacy Assessment: Measure tumor volume regularly to determine tumor growth inhibition.
Conclusion
This compound is a potent pan-Pim kinase inhibitor that effectively induces cell cycle arrest at the G0/G1 phase in multiple myeloma cells. Its mechanism of action, centered on the stabilization of CDK inhibitors like p27Kip1 and the destabilization of pro-proliferative factors like c-Myc, provides a strong rationale for its clinical development in the treatment of multiple myeloma and other hematological malignancies. The experimental protocols provided in this guide offer a framework for further investigation into the cellular and molecular effects of this promising therapeutic agent.
References
- 1. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. PIM Kinases in Multiple Myeloma [mdpi.com]
- 5. | BioWorld [bioworld.com]
- 6. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GDC-0339 In Vitro Assay for MM.1S Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro assay to evaluate the efficacy of GDC-0339, a potent pan-Pim kinase inhibitor, on the multiple myeloma cell line MM.1S. The protocol outlines the necessary steps for cell culture, drug treatment, and assessment of cell viability using a luminescent-based assay. Additionally, it includes information on the mechanism of action of this compound and its effect on downstream signaling pathways.
Introduction
This compound is an orally bioavailable small molecule inhibitor targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3)[1]. Pim kinases are serine/threonine kinases that are overexpressed in various hematological malignancies, including multiple myeloma, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis[2][3][4]. The MM.1S cell line, derived from a patient with multiple myeloma, is sensitive to glucocorticoids and serves as a valuable in vitro model for studying the effects of novel therapeutic agents[5]. This protocol details a robust method to determine the cytostatic effects of this compound on MM.1S cells.
Data Presentation
Table 1: this compound Potency
| Compound | Target | IC50 (MM.1S cells) |
| This compound | pan-Pim Kinase | 0.1 µM |
Table 2: MM.1S Cell Culture and Assay Parameters
| Parameter | Recommended Value |
| Cell Line | MM.1S |
| Seeding Density (96-well plate) | 1 x 10^4 cells/well[6] |
| Culture Medium | RPMI 1640 + 10% FBS |
| Incubation Time with this compound | 48-72 hours |
| Viability Assay | CellTiter-Glo® Luminescent Cell Viability Assay |
Signaling Pathway
Pim kinases regulate several downstream signaling pathways involved in cell survival and proliferation. Inhibition of Pim kinases by this compound leads to decreased phosphorylation of pro-apoptotic proteins such as BAD at Ser112, a reduction in the expression of the oncogene c-Myc, and inhibition of the mTORC1 pathway[4][7]. This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cells like MM.1S.
Caption: this compound inhibits Pim kinase, affecting downstream pathways.
Experimental Protocols
Materials and Reagents
-
MM.1S cells (ATCC® CRL-2974™)
-
RPMI 1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
Penicillin-Streptomycin solution
-
This compound (prepared in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
MM.1S Cell Culture
-
Culture MM.1S cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
MM.1S cells grow as a mixed population of suspension and loosely adherent cells. For passaging, gently scrape the adherent cells and combine them with the suspension cells.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL.
This compound In Vitro Assay Workflow
Caption: Workflow for this compound in vitro assay on MM.1S cells.
Detailed Protocol
-
Cell Seeding:
-
Harvest MM.1S cells and perform a cell count to determine cell viability and density.
-
Dilute the cells in fresh culture medium to a concentration of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final concentration of DMSO should be consistent across all wells and not exceed 0.5%.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of culture medium containing the same concentration of DMSO to the control wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Cell Viability Assessment (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the normalized data as a function of this compound concentration and determine the IC50 value using a suitable software package.
-
Conclusion
This protocol provides a comprehensive guide for assessing the in vitro activity of the pan-Pim kinase inhibitor this compound against the MM.1S multiple myeloma cell line. The use of the CellTiter-Glo® assay offers a sensitive and reliable method for determining cell viability. The provided information on the signaling pathway of this compound will aid in the interpretation of experimental results and further investigation into its mechanism of action.
References
- 1. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. haematologica.org [haematologica.org]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Preparing GDC-0339 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of GDC-0339, a potent pan-Pim kinase inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3) with high potency.[][2] Pim kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation. Their overexpression is implicated in various hematological malignancies and solid tumors, making them a key target for cancer therapy.[3][4] this compound exerts its effects by inhibiting the downstream signaling of Pim kinases, which are involved in the JAK/STAT pathway.[5] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.
This compound Data Summary
The essential quantitative data for this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₂F₃N₇OS | [2] |
| Molecular Weight | 465.50 g/mol | [2][5][6] |
| Appearance | White to yellow solid powder | [7] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | ≥ 52 mg/mL (111.71 mM) | [2][6][7][8] |
| 50 mg/mL (107.41 mM) | [] | |
| Recommended Powder Storage | -20°C for up to 3 years | [][5][6] |
| Recommended Stock Solution Storage | -80°C for up to 2 years | [6] |
| -20°C for up to 1 year | [5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat
3.2. Safety Precautions
-
This compound is a potent chemical compound. Handle with care and avoid direct contact with skin, eyes, and respiratory tract.
-
DMSO is a powerful solvent that can facilitate the absorption of other substances through the skin. Always wear appropriate PPE when handling DMSO and this compound.
-
Perform all weighing and dissolution steps in a well-ventilated area, preferably within a chemical fume hood.
3.3. Step-by-Step Procedure
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and solubility of the compound.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required for your desired volume.
-
Formula: Mass (mg) = Desired Volume (mL) x 10 mmol/L x 465.50 g/mol / 1000
-
Example for 1 mL: Mass (mg) = 1 mL x 10 mmol/L x 465.50 g/mol / 1000 = 4.655 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder directly into a sterile, appropriately labeled amber or opaque microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Securely cap the tube and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to facilitate complete dissolution. Gentle warming in a water bath (not exceeding 37°C) can also be used, but sonication is generally preferred.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed amber or opaque microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5][6]
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the simplified signaling pathway it inhibits.
References
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Pim | TargetMol [targetmol.com]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: GDC-0339 Dosing in RPMI8226 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of GDC-0339, a potent pan-Pim kinase inhibitor, in a preclinical RPMI8226 multiple myeloma xenograft mouse model. The provided information includes recommended dosing regimens, administration protocols, and expected outcomes based on available preclinical data. Furthermore, this document outlines the signaling pathways affected by this compound and provides a comprehensive guide for establishing and monitoring the RPMI8226 xenograft model.
Introduction
This compound is an orally bioavailable small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim kinases is a hallmark of several hematological malignancies, including multiple myeloma. The RPMI8226 cell line, derived from a patient with multiple myeloma, serves as a valuable in vivo model to assess the efficacy of novel therapeutic agents.[2] This document details the application of this compound in RPMI8226 xenograft models to evaluate its anti-tumor activity.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in RPMI8226 xenograft mouse models.
| Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 1 - 300 | Oral | Once daily for 21 days | Dose-dependent | [1][2] |
| 100 | Oral | Not Specified | 90% | [3] |
Note: The available data indicates a strong dose-dependent anti-tumor effect. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental objectives, considering both efficacy and potential toxicity.
Experimental Protocols
RPMI8226 Cell Culture
-
Cell Line: RPMI8226 (ATCC® CCL-155™)
-
Growth Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a cell density between 3 x 10^5 and 2 x 10^6 viable cells/mL.
RPMI8226 Xenograft Mouse Model Establishment
-
Animal Model: Female immunodeficient mice (e.g., SCID, NOD/SCID, or NSG), 6-8 weeks old.
-
Cell Preparation for Injection:
-
Harvest RPMI8226 cells during the exponential growth phase.
-
Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix on ice.
-
The final cell concentration should be 5 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the injection site on the right flank of the mouse.
-
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 RPMI8226 cells) into the prepared site.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor development.
-
Once tumors are palpable, measure the tumor volume twice weekly using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Initiate treatment when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration
-
Formulation (Suggested): While a specific vehicle for this compound is not consistently reported in the literature, a common practice for oral gavage of hydrophobic compounds in mice involves the use of vehicles such as:
-
0.5% (w/v) Methylcellulose in sterile water.
-
A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Note: It is crucial to perform a small pilot study to ensure the tolerability of the chosen vehicle.
-
-
Administration:
-
Prepare fresh formulations of this compound daily.
-
Administer the calculated dose orally via gavage once daily.
-
The volume of administration should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).
-
-
Monitoring:
-
Monitor animal body weight and overall health daily.
-
Continue to measure tumor volume twice weekly throughout the treatment period.
-
At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamics).
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. These kinases are key downstream effectors of various oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. By inhibiting Pim kinases, this compound prevents the phosphorylation of numerous downstream substrates that are critical for cell cycle progression, protein synthesis, and the inhibition of apoptosis. Key downstream targets include BAD, 4E-BP1, and MYC.
Pim Kinase Signaling Pathway
Caption: this compound inhibits Pim kinases, blocking downstream pro-survival signaling.
Experimental Workflow
Caption: Workflow for this compound efficacy testing in an RPMI8226 xenograft model.
References
Application Notes and Protocols for CellTiter-Glo® Assay with GDC-0339 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of GDC-0339, a pan-Pim kinase inhibitor, using the CellTiter-Glo® Luminescent Cell Viability Assay. This compound is a potent, orally bioavailable inhibitor of Pim kinases 1, 2, and 3, which are key regulators of cell survival and proliferation pathways implicated in various cancers, particularly multiple myeloma.[1][2][3] The CellTiter-Glo® Assay is a robust, homogeneous method for quantifying cell viability by measuring adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.[4][5][6] The "add-mix-measure" format makes it highly suitable for high-throughput screening (HTS) of potential therapeutic compounds like this compound.[7]
Principles of the Methods
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount of ATP present.[5] The assay reagent contains a proprietary, thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal.[8] This "glow-type" signal is highly stable, with a half-life generally exceeding five hours, which provides flexibility for processing multiple plates.[5][7][8] The amount of light produced is directly proportional to the amount of ATP, which, in turn, is directly proportional to the number of metabolically active cells in the culture.[5][6]
This compound: A Pan-Pim Kinase Inhibitor
This compound is a potent inhibitor of all three Pim kinase isoforms (Pim1, Pim2, Pim3) with high efficacy demonstrated in multiple myeloma xenograft models.[3][9][10] Pim kinases are serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors. They play a crucial role in signaling pathways that promote cell cycle progression, inhibit apoptosis, and regulate protein translation. By inhibiting Pim kinases, this compound disrupts these pro-survival signals, leading to decreased cell viability and proliferation.[11][12]
This compound Signaling Pathway
Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway. Upon activation, Pim kinases phosphorylate a range of downstream substrates involved in cell survival and proliferation. This compound acts by directly inhibiting the kinase activity, thereby preventing the phosphorylation of these substrates and promoting apoptosis.
Caption: this compound inhibits Pim kinases, blocking pro-survival and proliferation signals.
Experimental Workflow
The overall workflow involves seeding cells, treating them with a dilution series of this compound, performing the CellTiter-Glo® assay to measure viability, and then analyzing the data to determine the compound's potency.
Caption: Experimental workflow for determining this compound cytotoxicity via CellTiter-Glo®.
Experimental Protocols
Materials and Reagents
-
Cell Line: MM.1S (human multiple myeloma) or other appropriate cancer cell line.
-
Compound: this compound (MedChemExpress, TargetMol, etc.)[1][2]
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Plates: Sterile, opaque-walled 96-well plates suitable for luminescence measurements.
-
Equipment:
-
Luminometer plate reader
-
Orbital shaker
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Multichannel pipette
-
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[6][7]
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the entire volume of buffer into the substrate bottle to reconstitute.
-
Mix by gentle inversion until the substrate is completely dissolved. The reconstituted reagent can be stored according to the product information sheet.
-
Cell Seeding
-
Culture MM.1S cells according to standard protocols. Ensure cells are in the logarithmic growth phase and show high viability.
-
Harvest and count the cells. Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (yielding 5,000 cells/well).
-
Set aside wells for "no-cell" background controls, adding 100 µL of cell-free medium to these wells.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to recover and resume normal growth.
This compound Treatment
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in culture medium. For an 8-point dose-response curve (e.g., 10 µM to 1 nM), this can be done in a separate 96-well dilution plate before transferring to the cell plate.
-
Carefully remove the desired volume of medium from the cell plate wells and add the medium containing the this compound dilutions. Alternatively, add a small volume (e.g., 10 µL) of a more concentrated drug solution to the existing 100 µL of medium.
-
To the "vehicle control" wells, add the same volume of medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
CellTiter-Glo® Assay Procedure
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][13]
-
Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis
Raw data from the luminometer should be processed to determine the effect of this compound on cell viability.
-
Calculate Average Background: Average the luminescence readings from the "no-cell" control wells.
-
Subtract Background: Subtract the average background value from all other experimental wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%.
-
Percent Viability = (Luminescence_Sample / Average Luminescence_Vehicle Control) * 100
-
-
Tabulate Results: Summarize the data in a table, including mean percent viability and standard deviation (SD) for each concentration of this compound.
-
Determine IC₅₀: Plot Percent Viability against the log of this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the biological response.
Sample Data Table
| This compound Conc. (nM) | Log Concentration | Mean Luminescence (RLU) | SD (RLU) | Percent Viability (%) | SD (%) |
| 0 (Vehicle) | N/A | 1,520,450 | 85,320 | 100.0 | 5.6 |
| 1 | 0 | 1,485,100 | 92,150 | 97.7 | 6.1 |
| 10 | 1 | 1,250,800 | 75,400 | 82.3 | 5.0 |
| 50 | 1.7 | 895,600 | 51,200 | 58.9 | 3.4 |
| 100 | 2 | 510,250 | 45,880 | 33.6 | 3.0 |
| 500 | 2.7 | 115,300 | 12,500 | 7.6 | 0.8 |
| 1000 | 3 | 78,600 | 9,100 | 5.2 | 0.6 |
| 10000 | 4 | 65,400 | 7,800 | 4.3 | 0.5 |
| No-Cell Control | N/A | 55,120 | 4,500 | N/A | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. An IC₅₀ of approximately 0.1 µM (100 nM) has been reported for this compound in MM.1S cells.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
Application Note: Detection of Phospho-4E-BP1 (Thr37/46) Inhibition by GDC-0339 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 4E-binding protein 1 (4E-BP1) is a key regulator of protein synthesis, and its activity is tightly controlled by phosphorylation. In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent translation.[1][2][3][4] The phosphorylation of 4E-BP1, primarily by the mammalian target of rapamycin (B549165) (mTOR) kinase, disrupts its interaction with eIF4E, leading to the initiation of protein synthesis.[1][2][3][4][5] The phosphorylation of 4E-BP1 at threonine residues 37 and 46 is considered a priming step for subsequent phosphorylations and is a key indicator of mTORC1 activity.[3][4][6][7]
GDC-0339 is a potent and orally bioavailable pan-Pim kinase inhibitor.[8][9][10] Pim kinases are involved in various cellular processes, including cell survival and proliferation, and have been shown to phosphorylate downstream effectors of the mTOR signaling pathway. Notably, Pim kinases can phosphorylate 4E-BP1, contributing to the regulation of protein synthesis.[11] Therefore, this compound treatment is expected to decrease the phosphorylation of 4E-BP1.
This application note provides a detailed protocol for assessing the inhibitory effect of this compound on the phosphorylation of 4E-BP1 at Thr37/46 using Western blotting.
Signaling Pathway
The diagram below illustrates the signaling pathway involving mTOR, Pim kinases, and 4E-BP1, and the mechanism of action of this compound.
Caption: mTOR/Pim/4E-BP1 signaling and this compound inhibition.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phospho-4E-BP1 (Thr37/46).
Materials
-
Cell line of interest (e.g., multiple myeloma cell lines like RPMI-8226 or MM.1S)[9]
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)[10]
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-15% Mini-PROTEAN® TGX™ Precast Protein Gels (or other suitable polyacrylamide gels)
-
Precision Plus Protein™ All Blue Prestained Protein Standards
-
Trans-Blot® Turbo™ Mini PVDF Transfer Packs
-
5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked antibody (e.g., Cell Signaling Technology #7074)[12]
-
-
Clarity™ Western ECL Substrate
-
ChemiDoc™ Imaging System
Experimental Workflow
Caption: Western blot workflow for p-4E-BP1 analysis.
Detailed Method
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysate Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-4E-BP1 (Thr37/46) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12][13]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped and re-probed for total 4E-BP1 and a loading control (β-Actin or GAPDH).
-
Incubate the membrane in a stripping buffer (e.g., Restore™ Western Blot Stripping Buffer) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the primary antibodies for total 4E-BP1 and the loading control.
-
Data Presentation and Expected Results
The results of the Western blot can be quantified by densitometry. The intensity of the phospho-4E-BP1 band should be normalized to the intensity of the total 4E-BP1 band and/or the loading control. The data can be presented in a table as shown below.
| Treatment Group | This compound Conc. (µM) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Densitometry Units) |
| Vehicle Control | 0 | 1.00 |
| This compound | 0.1 | Value |
| This compound | 1 | Value |
| This compound | 10 | Value |
Note: The values in the table are placeholders and should be replaced with experimental data.
A dose-dependent decrease in the phosphorylation of 4E-BP1 at Thr37/46 is expected with increasing concentrations of this compound. This would indicate that this compound is effectively inhibiting Pim kinase activity, which in turn affects the phosphorylation status of 4E-BP1. The total 4E-BP1 levels should remain relatively constant across all treatment groups. The loading control will confirm equal protein loading in each lane.
References
- 1. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets | Bentham Science [eurekaselect.com]
- 3. Phospho-4E-BP1 (Thr37/46) Antibody (#9459) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Pim | TargetMol [targetmol.com]
- 11. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
GDC-0339 Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of GDC-0339, a potent and orally bioavailable pan-Pim kinase inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Overview of this compound
This compound is a selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in cell survival, proliferation, and apoptosis.[1][2] Dysregulation of the Pim kinase signaling pathway is associated with various malignancies, particularly multiple myeloma. This compound has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma.[1][3]
In Vivo Administration Route
Based on preclinical studies, the primary and recommended route of administration for this compound in in vivo models is oral gavage (p.o.) .[3] This route has been shown to be effective in achieving systemic exposure and eliciting anti-tumor responses in xenograft models.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Human Multiple Myeloma Xenograft Model (RPMI-8226)
| Dosage (mg/kg, p.o., once daily) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| 100 | 21 days | 90% | [4] |
| 60 | Not Specified | Moderate | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference |
| Mouse | Half-life (t½) | 0.9 hours | |
| Human (predicted) | Oral Bioavailability | 58% | [4] |
| Human (predicted) | Half-life (t½) | 3.2 hours | [4] |
Experimental Protocols
Preparation of this compound for Oral Administration
Objective: To prepare a homogenous and stable suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Calculate the required amount of this compound and vehicle: Based on the desired concentration and the total volume needed for the study cohort, calculate the mass of this compound and the volume of the vehicle.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance.
-
Prepare the vehicle: If using 0.5% methylcellulose, dissolve the appropriate amount of methylcellulose powder in sterile water. Stir until a clear and homogenous solution is formed.
-
Triturate the compound: Place the weighed this compound powder in a mortar. Add a small volume of the vehicle and triturate with the pestle to create a smooth paste. This step is crucial to prevent clumping.
-
Suspend the compound: Gradually add the remaining vehicle to the mortar while continuously stirring or triturating to ensure a uniform suspension.
-
Homogenize the suspension: For a more uniform suspension, transfer the mixture to a beaker and stir using a magnetic stirrer for at least 30 minutes before administration. Alternatively, a homogenizer can be used.
-
Storage: The prepared suspension should be stored at 4°C and protected from light. It is recommended to prepare the formulation fresh daily. Before each administration, ensure the suspension is thoroughly mixed.
Oral Gavage Administration in a Mouse Xenograft Model
Objective: To administer the prepared this compound suspension orally to mice bearing human multiple myeloma xenografts.
Animal Model: Female CB-17 SCID mice are a commonly used strain for establishing RPMI-8226 human multiple myeloma xenografts.
Materials:
-
Prepared this compound suspension
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% Ethanol for disinfection
Protocol:
-
Animal Handling and Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment. Handle the animals gently to minimize stress.
-
Tumor Cell Implantation: Subcutaneously implant RPMI-8226 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dose Calculation: Weigh each mouse individually before dosing to calculate the precise volume of the this compound suspension to be administered. The dosing volume is typically 10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe containing the calculated dose of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. Avoid entering the trachea.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Schedule: Administer this compound orally once daily for the duration of the study (e.g., 21 days). The control group should receive the vehicle only, following the same procedure.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Pim Kinase Signaling Pathway
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
Application Notes and Protocols for Long-Term Storage of GDC-0339 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended long-term storage conditions for GDC-0339 powder, a potent and orally bioavailable pan-Pim kinase inhibitor. Adherence to these guidelines is crucial for maintaining the stability, purity, and activity of the compound, ensuring the reliability and reproducibility of experimental results.
Recommended Long-Term Storage Conditions
Proper storage of this compound powder is essential to prevent degradation and maintain its chemical integrity over time. The following conditions are based on information provided by various suppliers.
This compound Powder
For long-term storage, this compound powder should be stored under the following conditions:
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years | |
| Atmosphere | Store in a tightly sealed container | As per expiry |
| Light Exposure | Protect from light | As per expiry |
It is critical to minimize the exposure of the powder to moisture and air. The use of a desiccator is recommended to maintain a dry environment.
This compound in Solution
For this compound dissolved in a solvent such as DMSO, the following storage conditions are recommended:
| Parameter | Recommended Condition | Duration |
| Temperature | -80°C | Up to 2 years[3] |
| -20°C | Up to 1 year[1][3] |
To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot stock solutions into single-use volumes.
Experimental Protocols for Stability Assessment
While specific, publicly available stability studies on this compound are limited, the following general protocols, based on the International Council for Harmonisation (ICH) guidelines, can be adapted to assess the stability of the compound.
Protocol 1: Long-Term and Accelerated Stability Testing
This protocol is designed to evaluate the stability of this compound powder under both recommended and stressed conditions.
2.1.1. Materials and Equipment:
-
This compound powder (from at least two different lots, if possible)
-
Climate-controlled stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) for identification of degradation products
-
Analytical balance
-
Amber glass vials with airtight seals
-
Desiccator
2.1.2. Experimental Procedure:
-
Sample Preparation: Accurately weigh this compound powder into amber glass vials. For each storage condition and time point, prepare at least three replicate samples.
-
Storage Conditions:
-
Long-Term: Store samples at -20°C and 4°C.
-
Accelerated: Store samples at 40°C with 75% relative humidity (RH).
-
-
Time Points:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Pull samples at 0, 1, 2, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and to detect any degradation products. Characterize any significant degradation products using LC-MS.
Protocol 2: Forced Degradation Studies
Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating power of the analytical methods.
2.2.1. Materials and Equipment:
-
This compound powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp for photostability testing
-
Oven for thermal stress testing
-
HPLC-UV/MS system
2.2.2. Experimental Procedure:
Subject this compound powder to the following stress conditions, aiming for 5-20% degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for 8-24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 70°C in an oven for 48 hours.
-
Photolytic Degradation: Expose solid this compound powder to a light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
Analyze the stressed samples by HPLC-UV/MS to identify and characterize the degradation products.
This compound Signaling Pathway and Handling Workflow
This compound is a pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival and proliferation. Inhibition of the Pim kinase pathway is a therapeutic strategy for various cancers, including multiple myeloma.
Caption: this compound inhibits the Pim kinase signaling pathway.
The following workflow outlines the recommended procedure for handling and storing this compound powder to ensure its long-term stability.
Caption: Recommended workflow for handling and storing this compound.
References
Application Notes and Protocols: GDC-0339 for Inducing Apoptosis in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0339 is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies, including leukemia. Pim kinases play a crucial role in cell survival, proliferation, and resistance to apoptosis by phosphorylating a multitude of downstream targets involved in these pathways. Inhibition of Pim kinases by this compound represents a promising therapeutic strategy to induce apoptosis in leukemia cells. These application notes provide a comprehensive overview of the mechanism of action of this compound, protocols for its use in in vitro leukemia cell line studies, and expected outcomes.
Mechanism of Action
Pim kinases promote cell survival through the phosphorylation and regulation of several key proteins in the apoptotic signaling cascade. A primary mechanism by which Pim kinases exert their anti-apoptotic effects is through the modulation of the Bcl-2 family of proteins. Specifically, Pim kinases can phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylated BAD is sequestered in the cytoplasm and is unable to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thus promoting cell survival.
Furthermore, Pim kinases can enhance the stability and activity of the oncogenic transcription factor c-Myc, which in turn can regulate the expression of genes involved in cell proliferation and apoptosis. Pim kinases have also been shown to influence the expression of Mcl-1, another critical anti-apoptotic Bcl-2 family member. By inhibiting all three Pim kinase isoforms, this compound disrupts these pro-survival signals, leading to the activation of the intrinsic apoptotic pathway. This is characterized by the downregulation of anti-apoptotic proteins like Mcl-1, dephosphorylation of BAD, and subsequent activation of caspases, ultimately resulting in programmed cell death.
Data Presentation
While specific data for this compound in a wide range of leukemia cell lines is still emerging, the following tables summarize the activity of other pan-Pim kinase inhibitors in relevant hematological cancer cell lines, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Activity of Pan-Pim Kinase Inhibitors in Leukemia and Lymphoma Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) - Viability | Apoptosis Induction | Reference |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia | 7 (Pim-1), 363 (Pim-2), 69 (Pim-3) | Concentration-dependent | [1] |
| SGI-1776 | MOLM-13 | Acute Myeloid Leukemia | Not Specified | Concentration-dependent | [1] |
| SGI-1776 | OCI-AML-3 | Acute Myeloid Leukemia | Not Specified | Concentration-dependent | [1] |
| AZD1208 | Ba/F3-ITD | Pro-B cell line | Not Specified | Synergistic with Topoisomerase 2 inhibitors | [2] |
| AZD1208 | MV4-11 | Acute Myeloid Leukemia | Not Specified | Synergistic with Topoisomerase 2 inhibitors | [2] |
| AZD1208 | MOLM-14 | Acute Myeloid Leukemia | Not Specified | Synergistic with Topoisomerase 2 inhibitors | [2] |
Table 2: Effect of Pan-Pim Kinase Inhibition on Apoptosis-Related Proteins
| Compound | Cell Line | Effect on Mcl-1 | Effect on c-Myc | Effect on p-BAD (Ser112) | Reference |
| SGI-1776 | CLL Primary Cells | Significant Reduction | Decreased | Unchanged | [3] |
| SGI-1776 | MV-4-11 | Significant Reduction | Decreased p-c-Myc (Ser62) | Not Specified | [1] |
| SGI-1776 | MOLM-13 | Significant Reduction | Decreased p-c-Myc (Ser62) | Not Specified | [1] |
| SGI-1776 | OCI-AML-3 | Significant Reduction | Decreased p-c-Myc (Ser62) | Not Specified | [1] |
Mandatory Visualizations
Caption: this compound inhibits Pim kinases, leading to apoptosis in leukemia cells.
Caption: Workflow for evaluating this compound-induced apoptosis in leukemia cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To assess the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-p-BAD, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with this compound as described in Protocol 2.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein expression levels.
Conclusion
This compound, as a pan-Pim kinase inhibitor, holds significant potential for the treatment of leukemia by inducing apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various leukemia cell line models. The expected outcomes include a dose-dependent decrease in cell viability and a corresponding increase in apoptosis, accompanied by the modulation of key downstream targets of the Pim kinase signaling pathway. Further investigation into the synergistic effects of this compound with other anti-leukemic agents is also a promising area for future research.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-0339 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0339 is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinases 1, 2, and 3.[1][2] PIM kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[3][4] Overexpression of PIM kinases is observed in various hematological malignancies, including multiple myeloma, making them an attractive therapeutic target.[3][4] this compound has demonstrated efficacy as a single agent in preclinical models of multiple myeloma.[3][5] To enhance its anti-cancer activity and overcome potential resistance mechanisms, this compound is being investigated in combination with other targeted therapies.
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in combination with other anti-cancer agents, including PI3K inhibitors, Bcl-2 inhibitors, and proteasome inhibitors. Detailed protocols for key in vitro and in vivo experiments are provided, along with templates for data presentation and visualization of relevant signaling pathways.
Rationale for Combination Therapies
This compound and PI3K/AKT/mTOR Pathway Inhibitors
The PIM kinases and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway are interconnected and share downstream substrates that regulate cell growth and survival.[6][7] Preclinical studies have shown that combining this compound with a PI3K inhibitor results in synergistic anti-tumor activity in multiple myeloma, suggesting that dual targeting of these pathways can be an effective therapeutic strategy.[3]
This compound and Bcl-2 Family Inhibitors (e.g., Venetoclax)
PIM kinases can promote cell survival by phosphorylating and inactivating pro-apoptotic proteins of the Bcl-2 family, such as BAD.[8] The Bcl-2 inhibitor venetoclax (B612062) has shown significant activity in hematological malignancies.[9][10] Combining this compound with a Bcl-2 inhibitor is hypothesized to synergistically induce apoptosis by simultaneously inhibiting PIM kinase-mediated survival signals and directly blocking the anti-apoptotic function of Bcl-2.[1][11][12]
This compound and Proteasome Inhibitors (e.g., Bortezomib)
Proteasome inhibitors like bortezomib (B1684674) are a cornerstone of multiple myeloma therapy.[13][14][15] Bortezomib treatment has been shown to increase the half-life of PIM kinases by preventing their proteasomal degradation.[4] This suggests that combining this compound with a proteasome inhibitor could lead to a more potent anti-myeloma effect by targeting both PIM kinase activity and its expression levels.[4][6]
Signaling Pathways
The following diagram illustrates the key signaling pathways involved in this compound combination therapies.
Caption: Interplay of PIM, PI3K/AKT, and Bcl-2 pathways.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol details the use of a luminescence-based assay to determine cell viability following treatment with this compound alone or in combination.
Caption: Workflow for cell viability assessment.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, MM.1S)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., PI3K inhibitor, venetoclax, bortezomib; stock solutions in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment and the combination index (CI) to determine synergy.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins by Western blotting to elucidate the mechanism of action of this compound combination therapy.
Caption: Western blot experimental workflow.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-p-BAD, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and/or the combination agent for the desired time (e.g., 24-48 hours).
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and incubate with ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound combination therapy in a multiple myeloma xenograft mouse model.
Caption: In vivo xenograft study workflow.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Multiple myeloma cells (e.g., RPMI-8226, MM.1S)
-
Matrigel
-
This compound formulation for oral gavage
-
Combination agent formulation for appropriate route of administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant 5-10 x 10^6 multiple myeloma cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer treatments as per the defined schedule (e.g., this compound orally, daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: In Vitro Cell Viability
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| RPMI-8226 | This compound | N/A | |
| PI3K Inhibitor (e.g., GDC-0941) | N/A | ||
| This compound + PI3K Inhibitor | |||
| MM.1S | This compound | N/A | |
| Venetoclax | N/A | ||
| This compound + Venetoclax | |||
| Bortezomib | N/A | ||
| This compound + Bortezomib |
Table 2: In Vivo Xenograft Study - Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Dosing Regimen (mg/kg, schedule) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| RPMI-8226 | Vehicle Control | N/A | ||
| This compound | ||||
| PI3K Inhibitor (e.g., GDC-0941) | ||||
| This compound + PI3K Inhibitor | ||||
| MM.1S | Vehicle Control | N/A | ||
| This compound | ||||
| Venetoclax | ||||
| This compound + Venetoclax | ||||
| Bortezomib | ||||
| This compound + Bortezomib |
Table 3: Western Blot Analysis - Fold Change in Protein Expression
| Protein Target | Treatment Group | Fold Change vs. Control (Normalized to Actin) |
| Cleaved PARP | This compound | |
| Combination Agent | ||
| This compound + Combination Agent | ||
| Cleaved Caspase-3 | This compound | |
| Combination Agent | ||
| This compound + Combination Agent | ||
| p-BAD (Ser112) | This compound | |
| Combination Agent | ||
| This compound + Combination Agent |
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound in combination therapies. The provided methodologies can be adapted to specific research questions and available resources. Careful experimental design and data analysis are crucial for determining the therapeutic potential of this compound combination strategies in multiple myeloma and other hematological malignancies.
References
- 1. Combination of Pim kinase inhibitors and Bcl-2 antagonists in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Venetoclax salvage therapy in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Combination of Pim kinase inhibitors and Bcl-2 antagonists in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GDC-0339 Technical Support Center: Addressing Aqueous Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of GDC-0339, with a specific focus on overcoming its solubility limitations in aqueous buffers. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis.[3] By inhibiting these kinases, this compound can induce cytostatic effects in cancer cells, making it a compound of interest for oncology research, particularly in hematologic malignancies like multiple myeloma.[1][4]
Q2: What are the key physicochemical properties of this compound?
A summary of the essential properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₂F₃N₇OS |
| Molecular Weight | 465.5 g/mol |
| Appearance | White to yellow solid powder |
| Purity | ≥98% |
Q3: What is the solubility of this compound in common laboratory solvents?
This compound is characterized by its high solubility in dimethyl sulfoxide (B87167) (DMSO) and poor solubility in aqueous solutions. The following table summarizes its known solubility.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL (≥ 107.41 mM) |
| Water | Practically insoluble |
Sonication is recommended to aid dissolution in DMSO.[1]
Q4: Why does this compound precipitate when diluted into aqueous buffers or cell culture media?
This compound is a hydrophobic molecule, which means it has a low affinity for water and other polar solvents. When a concentrated stock solution of this compound in a nonpolar solvent like DMSO is introduced into an aqueous environment, the this compound molecules tend to aggregate and fall out of solution, forming a precipitate. This is a common challenge with many small molecule inhibitors.
Troubleshooting Guide: this compound Precipitation
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound. - Increase the final percentage of DMSO in the working solution. Be mindful that the final DMSO concentration should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments. |
| The solution becomes cloudy or a precipitate forms over time. | Slow crystallization or aggregation of this compound molecules. | - Prepare fresh working solutions immediately before use. - Ensure the stock solution is fully dissolved before dilution. Briefly vortex the stock solution before making dilutions.- Consider pre-warming the aqueous buffer to 37°C before adding the this compound stock solution. This can sometimes improve solubility, but be mindful of the stability of other components in your media. |
| Inconsistent results between experiments. | Variable precipitation leading to inconsistent effective concentrations of this compound. | - Standardize the protocol for preparing the working solution. This includes the rate of addition of the stock solution and the mixing method.- Visually inspect for any signs of precipitation before each experiment. If precipitation is observed, the solution should be discarded and a fresh one prepared.- Perform a stepwise dilution. Instead of adding the concentrated stock directly to the final volume, first, dilute it in a smaller volume of the aqueous buffer with vigorous mixing, and then add this to the final volume. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous (water-free) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: For 1 mL of a 10 mM stock solution, you will need 4.655 mg of this compound (Molecular Weight = 465.5 g/mol ).
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial for at least one minute to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 10-15 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer (e.g., cell culture medium, PBS, or Tris buffer) for cellular assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and DMSO. The final DMSO concentration should ideally be ≤ 0.1% to minimize solvent effects on cells.
-
Pre-warm the aqueous buffer: If compatible with your experimental setup, warm the aqueous buffer to 37°C.
-
Perform a serial dilution (recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in the aqueous buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can add 1 µL of the 10 mM stock to 99 µL of the aqueous buffer to make a 100 µM intermediate solution. Vortex this solution gently but thoroughly.
-
Add the required volume of the intermediate solution to your final volume of aqueous buffer. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to get a final volume of 1 mL with a 10 µM this compound concentration.
-
-
Direct Dilution (for lower concentrations):
-
For very low final concentrations, direct dilution of the stock solution may be feasible.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-wise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Final Mix and Use: Gently vortex the final working solution and use it immediately for your experiment.
Pim Kinase Signaling Pathway
This compound exerts its effects by inhibiting the Pim kinases, which are central nodes in a complex signaling network that promotes cell survival and proliferation. The following diagram illustrates the upstream regulation and downstream targets of the Pim kinases.
Caption: Pim Kinase Signaling Pathway showing upstream activation by JAK/STAT and downstream targets.
Experimental Workflow for this compound Solution Preparation
The following workflow diagram provides a visual guide to the preparation of this compound working solutions for in vitro experiments.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound | Pim | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0339 Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the off-target effects of GDC-0339, a potent pan-Pim kinase inhibitor. While this compound demonstrates high affinity for its intended targets, understanding its broader kinase selectivity is crucial for interpreting experimental results and anticipating potential unintended biological consequences. Development of this compound was discontinued (B1498344) due to an unspecified off-target safety signal, highlighting the importance of thorough off-target profiling. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in characterizing the selectivity of this compound and similar kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays with this compound that do not seem to be mediated by Pim kinase inhibition. Could off-target effects be the cause?
A1: Yes, unexpected cellular phenotypes are often the first indication of off-target activity. While this compound is a potent pan-Pim kinase inhibitor, it may interact with other kinases, especially at higher concentrations. To investigate this, it is crucial to perform a comprehensive kinase selectivity screen to identify potential off-target interactions.
Q2: What is the known on-target activity of this compound against Pim kinases?
A2: this compound is a highly potent inhibitor of all three Pim kinase isoforms. The inhibitory constants (Ki) are summarized in the table below.
On-Target Activity of this compound
| Target Kinase | Ki (nM) |
| Pim-1 | 0.03 |
| Pim-2 | 0.1 |
| Pim-3 | 0.02 |
Q3: Is there a publicly available kinase selectivity profile for this compound?
A3: To date, a comprehensive kinase selectivity panel for this compound has not been made publicly available. Its development was halted due to an off-target safety signal, but the specific kinase or kinases responsible have not been disclosed in the available literature. Therefore, researchers using this compound should consider performing their own selectivity profiling to understand its activity in their specific experimental system.
Q4: How can we experimentally determine the off-target profile of this compound?
A4: A multi-tiered approach is recommended. Start with a broad in vitro kinase screen against a large panel of kinases. Follow up with orthogonal biochemical assays to confirm any initial "hits." Finally, use cell-based assays to validate that these off-target interactions are relevant in a biological context and contribute to the observed phenotype.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and validating potential off-target effects of this compound.
Problem: Inconsistent or unexpected experimental results with this compound.
Initial Steps:
-
Confirm Compound Identity and Purity: Ensure the this compound being used is of high purity and its identity is confirmed.
-
Dose-Response Analysis: Perform a careful dose-response curve for the on-target effect (e.g., inhibition of a known Pim kinase substrate) and the unexpected phenotype. A significant rightward shift in the dose-response for the off-target effect may suggest it is less potent.
-
Use a Structurally Unrelated Pim Inhibitor: Compare the effects of this compound with another pan-Pim inhibitor that has a different chemical structure. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
Experimental Workflow for Off-Target Identification and Validation
Caption: Workflow for identifying and validating off-target effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Screening (Radiometric Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant active kinases
-
Kinase-specific peptide substrates
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
In each well of a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant kinase and the specific peptide substrate.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash several times with the stop solution to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Example Data Presentation: Kinase Selectivity Panel
| Kinase | % Inhibition at 1 µM this compound | IC₅₀ (nM) |
| Pim-1 | >99% | 0.03 |
| Pim-2 | >99% | 0.1 |
| Pim-3 | >99% | 0.02 |
| Kinase A | 85% | 50 |
| Kinase B | 15% | >10,000 |
| Kinase C | 92% | 25 |
| ... | ... | ... |
This is a hypothetical table to illustrate how data from a kinase screen would be presented.
Protocol 2: Cellular Validation of Off-Target Engagement
This protocol describes how to confirm that an identified off-target kinase is functionally inhibited by this compound in a cellular context.
Materials:
-
Cell line expressing the putative off-target kinase
-
This compound
-
Antibodies:
-
Phospho-specific antibody for a known substrate of the off-target kinase
-
Total protein antibody for the substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
siRNA or shRNA targeting the off-target kinase (for genetic validation)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the phospho-specific antibody for the substrate of the off-target kinase.
-
Strip and re-probe the membrane with the total substrate antibody and a loading control antibody.
-
-
Genetic Validation (Optional but Recommended):
-
Transfect cells with siRNA or shRNA to knock down the off-target kinase.
-
Treat the knockdown cells with this compound and assess the phenotype of interest. If the phenotype is rescued or diminished in the knockdown cells, it provides strong evidence for the off-target interaction.
-
Pim Kinase Signaling Pathway
Pim kinases are serine/threonine kinases that are downstream of the JAK/STAT pathway and play a role in cell survival and proliferation by phosphorylating various substrates, including BAD and 4E-BP1.
Caption: Simplified Pim kinase signaling pathway and the point of inhibition by this compound.
GDC-0339 Metabolism by CYP1A1: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the metabolism of GDC-0339 by Cytochrome P450 1A1 (CYP1A1).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: The primary metabolic pathway for this compound involves an efficient metabolism by the Cytochrome P450 1A1 (CYP1A1) enzyme.[1][2][3] This process is not a typical oxidation, but an unusual intramolecular rearrangement of the aminoazepane moiety, leading to the formation of the metabolite G-1025.[2][3][4]
Q2: What is the significance of the G-1025 metabolite?
A2: The rearranged metabolite, G-1025, exhibits a significant reduction in potency, showing a 10- to 20-fold decrease in its ability to inhibit the Pim kinases compared to the parent compound, this compound.[1][2] This metabolic conversion represents a deactivation pathway for this compound.
Q3: Does this compound inhibit CYP1A1?
A3: Yes, this compound is a potent competitive inhibitor of CYP1A1.[3][4] This suggests a high-affinity binding of this compound to the active site of the enzyme.[3]
Q4: What are the kinetic parameters for this compound metabolism by CYP1A1?
A4: The CYP1A1-mediated rearrangement of this compound is an efficient enzymatic reaction. The apparent turnover number (kcat) is 8.4 min⁻¹ and the Michaelis constant (Km) is 0.6 μM.[3][4]
Q5: Are there potential drug-drug interactions to consider with this compound?
A5: Given that this compound is a substrate and inhibitor of CYP1A1, there is a potential for drug-drug interactions. Co-administration with strong inducers of CYP1A1 (e.g., omeprazole, carbamazepine) could potentially increase the metabolism of this compound, leading to lower plasma concentrations and reduced efficacy.[5] Conversely, co-administration with CYP1A1 inhibitors could increase this compound exposure.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments investigating the metabolism of this compound by CYP1A1.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low this compound metabolism observed | 1. Inactive CYP1A1 enzyme.2. Suboptimal incubation conditions (pH, temperature).3. Incorrect concentration of cofactors (e.g., NADPH).4. Inhibition of the enzyme by the test compound at high concentrations. | 1. Verify enzyme activity with a known CYP1A1 substrate (e.g., phenacetin).2. Ensure the incubation buffer is at the optimal pH (typically ~7.4) and temperature (37°C).3. Use a fresh NADPH-regenerating system at the recommended concentration.4. Perform a concentration-response curve to identify potential substrate inhibition. |
| High variability in results between replicates | 1. Inconsistent pipetting.2. Poor mixing of reagents.3. Instability of this compound or its metabolite in the assay matrix.4. Edge effects in multi-well plates. | 1. Use calibrated pipettes and proper pipetting techniques.2. Ensure thorough mixing of all components before and during incubation.3. Evaluate the stability of the compounds under the experimental conditions.4. Avoid using the outer wells of the plate or fill them with a blank solution. |
| Difficulty in detecting and quantifying the G-1025 metabolite | 1. Low metabolite formation.2. Inadequate analytical method sensitivity (e.g., LC-MS/MS).3. Co-elution with interfering matrix components. | 1. Increase the incubation time or enzyme concentration (within the linear range).2. Optimize the mass spectrometry parameters for G-1025.3. Adjust the chromatographic conditions (e.g., gradient, column) to improve separation. |
| Unexpected inhibition of CYP1A1 activity | 1. This compound is a known competitive inhibitor of CYP1A1.2. Contamination of reagents or labware. | 1. Be aware of the inhibitory potential of this compound, especially at higher concentrations. Determine the Ki value.2. Use high-purity reagents and thoroughly clean all labware. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with CYP1A1 and its primary target, Pim kinases.
Table 1: this compound Interaction with CYP1A1
| Parameter | Value | Reference |
| Metabolizing Enzyme | CYP1A1 | [3][4] |
| Metabolite | G-1025 (rearranged) | [1][2] |
| kcat (apparent turnover) | 8.4 min⁻¹ | [3][4] |
| Km (Michaelis constant) | 0.6 μM | [3][4] |
| Inhibition Type | Competitive | [3] |
| Ki (inhibition constant) | 0.9 μM | [3][4] |
Table 2: Potency of this compound and its Metabolite G-1025 against Pim Kinases
| Compound | Target | Potency (Ki) | Fold Reduction in Potency (vs. This compound) | Reference |
| This compound | Pim-1 | 0.03 nM | - | [6] |
| Pim-2 | 0.1 nM | - | [6] | |
| Pim-3 | 0.02 nM | - | [6] | |
| G-1025 | Pim isoforms | 10- to 20-fold lower | 10-20x | [1][2] |
Experimental Protocols
This section provides a generalized protocol for assessing the metabolism of this compound in human liver microsomes.
Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To determine the rate of this compound metabolism to G-1025 by CYP1A1 in a microsomal system.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the phosphate buffer, HLM suspension, and this compound working solutions to 37°C.
-
In a microcentrifuge tube, add the phosphate buffer, HLM suspension (final protein concentration typically 0.2-1 mg/mL), and this compound working solution (at various concentrations to determine Km).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold ACN with an internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of this compound and its metabolite G-1025 using a validated LC-MS/MS method.
-
The rate of metabolite formation is determined from the slope of the concentration-time curve.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound metabolism.
References
- 1. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cidopark.com [cidopark.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice | Semantic Scholar [semanticscholar.org]
- 5. Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
GDC-0339 Technical Support Center: Myeloma Cell Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-Pim kinase inhibitor, GDC-0339, in multiple myeloma (MM) cell experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable pan-Pim kinase inhibitor that targets all three isoforms: Pim1, Pim2, and Pim3.[1][2][3] Pim kinases are oncogenic serine/threonine kinases that play a crucial role in cell survival, proliferation, and drug resistance in multiple myeloma.[4][5] this compound exerts its anti-myeloma effects by inhibiting these kinases, which in turn prevents the phosphorylation of downstream targets involved in promoting cell cycle progression and blocking apoptosis, such as BAD, TSC2 (an mTORC1 regulator), and c-Myc.[4][6][7]
Q2: What are the specific kinase inhibitory concentrations for this compound?
This compound is a highly potent inhibitor with low nanomolar activity against the Pim kinase isoforms.[1][3] For detailed quantitative data, please refer to Table 1.
Q3: What is a typical effective concentration for this compound in in vitro myeloma cell line experiments?
This compound is cytostatic, with a reported IC50 of 0.1 µM for MM.1S cells.[1][3] However, the optimal concentration can vary between different myeloma cell lines. It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 in your specific cell line of interest.
Section 2: Troubleshooting Guide: this compound Resistance
Q4: My myeloma cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While research into specific this compound resistance is ongoing, several mechanisms can be hypothesized based on PIM kinase biology and general drug resistance in myeloma:
-
Metabolic Deactivation: this compound can be metabolized by the enzyme CYP1A1 into a rearranged metabolite that is 10- to 20-fold less potent against Pim kinases.[8] Overexpression of CYP1A1 in myeloma cells could therefore be a mechanism of resistance.
-
Bone Marrow Microenvironment (BME) Influence: Bone marrow stromal cells (BMSCs) can confer resistance by increasing the expression of PIM2 in myeloma cells through signaling pathways like IL-6/STAT3 and NF-κB.[4][6][7] This upregulation may require higher concentrations of this compound to achieve a therapeutic effect.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative survival pathways. The PI3K/AKT/mTOR pathway is a known resistance mechanism in myeloma.[9] Since PIM kinases and the PI3K/AKT pathway have some overlapping downstream targets, upregulation of PI3K/AKT signaling could potentially compensate for PIM inhibition by this compound.[4][7]
Q5: How can I overcome or mitigate resistance to this compound in my experiments?
The most effective strategy documented to enhance the efficacy of this compound and overcome potential resistance is through combination therapy.[5]
-
Combine with a PI3K/AKT Inhibitor: Combining this compound with a PI3K inhibitor has shown promising results in vitro, leading to a decrease in IC50 values.[4][6][8] This approach targets a known resistance pathway and can create a synergistic anti-myeloma effect.
-
Combine with Standard-of-Care Myeloma Agents:
-
Proteasome Inhibitors (e.g., Bortezomib): Bortezomib treatment can lead to an accumulation of catalytically active PIM2, providing a strong rationale for a combination with this compound to counteract this effect.[4]
-
Immunomodulatory Drugs (IMiDs) (e.g., Lenalidomide): The combination of a pan-PIM kinase inhibitor with lenalidomide (B1683929) has been shown to result in synergistic myeloma cell killing in preclinical models.[4]
-
Section 3: Quantitative Data Summary
Table 1: this compound Kinase Inhibition Profile
| Target | Kᵢ (nM) |
| Pim1 | 0.03[1][3] |
| Pim2 | 0.1[1][3] |
| Pim3 | 0.02[1][3] |
Table 2: this compound In Vitro and In Vivo Parameters
| Parameter | Cell Line / Model | Value |
| IC₅₀ (Cytostatic) | MM.1S | 0.1 µM[1][3] |
| In Vivo Efficacy | RPMI8226 & MM.1S Xenografts | Dose-dependent tumor growth inhibition[1][2] |
| In Vivo Dosing | Xenograft Mouse Models | 1-300 mg/kg; p.o; daily[1][3] |
Section 4: Key Experimental Protocols
Protocol 4.1: In Vitro Cell Viability Assay to Determine IC₅₀
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested range is 20 µM down to 2 nM, plus a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Protocol 4.2: Western Blot Analysis of Pim Signaling Pathway
-
Cell Treatment: Seed 2 x 10⁶ myeloma cells in a 6-well plate. Treat with this compound at 1X and 5X the predetermined IC₅₀ concentration, alongside a vehicle control, for 6-24 hours.
-
Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-BAD (Ser112), total BAD, p-4EBP1 (Thr37/46), total 4EBP1, and β-Actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.
Section 5: Diagrams and Workflows
Caption: this compound inhibits Pim kinases, leading to increased apoptosis and reduced cell proliferation.
Caption: Potential mechanisms of resistance to this compound in multiple myeloma cells.
Caption: Workflow for testing this compound combination therapies to overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIM Kinases in Multiple Myeloma [mdpi.com]
- 7. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
GDC-0339 Technical Support Center: hERG Inhibition Potential and Mitigation Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for hERG inhibition by the pan-Pim kinase inhibitor, GDC-0339, and outlines strategies for assessment and mitigation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation in various hematological malignancies, including multiple myeloma[3][4]. By inhibiting Pim kinases, this compound disrupts downstream signaling pathways, leading to anti-tumor effects[1].
Q2: What is the hERG channel and why is its inhibition a concern in drug development?
The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel that is critical for cardiac repolarization[5]. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This condition, known as Long QT Syndrome, can increase the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes[5]. Due to this safety concern, assessing the potential for hERG inhibition is a mandatory part of preclinical drug development[5].
Q3: What is the known hERG inhibition potential of this compound?
Q4: Was the development of this compound discontinued (B1498344) due to hERG-related safety issues?
The development of this compound was discontinued due to an off-target safety signal[7]. However, the available public information does not specify that this off-target activity was related to hERG inhibition. Given the repeated statements about its low potential for cardiovascular effects, it is unlikely that hERG inhibition was the primary reason for its discontinuation.
Data Presentation
While a specific IC50 value for this compound's hERG inhibition is not publicly available, the following table summarizes its known kinase inhibitory activity and qualitative cardiovascular safety profile.
| Target | Activity (Ki) | hERG Inhibition Potential |
| Pim-1 | 0.03 nM[1] | Low[6] |
| Pim-2 | 0.1 nM[1] | Low[6] |
| Pim-3 | 0.02 nM[1] | Low[6] |
Experimental Protocols
The assessment of hERG inhibition is typically performed using electrophysiological methods, with the patch-clamp technique being the gold standard.
Manual Patch-Clamp Protocol for hERG Assay
This protocol provides a general framework for assessing compound-induced hERG inhibition in a stable cell line (e.g., HEK293) expressing the hERG channel.
1. Cell Culture:
-
Culture hERG-expressing cells in appropriate media and conditions to ensure optimal health and channel expression.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solution Preparation:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Test Compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects channel activity (typically ≤0.1%).
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
4. Voltage Protocol and Data Acquisition:
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves:
-
A depolarization step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
A repolarization step to -50 mV for 1-2 seconds to allow for the recovery from inactivation, which results in a large "tail" current.
-
-
Record the hERG tail current.
-
Establish a stable baseline recording in the vehicle control solution.
-
Perfuse the test compound at increasing concentrations, allowing sufficient time at each concentration for the current to reach a steady-state block.
-
Perform a washout with the external solution to assess the reversibility of the inhibition.
5. Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each compound concentration.
-
Normalize the current amplitude to the baseline (vehicle) control.
-
Plot the percentage of inhibition against the compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
Troubleshooting Guides
Problem 1: Unstable hERG current recordings (rundown).
-
Possible Cause: Depletion of essential intracellular components.
-
Troubleshooting Steps:
-
Ensure the internal solution contains ATP and GTP to support cellular metabolism.
-
Consider using the perforated patch-clamp technique (with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment.
-
Monitor the access resistance throughout the experiment; a significant increase can indicate an unstable recording.
-
Problem 2: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent experimental conditions or cell health.
-
Troubleshooting Steps:
-
Strictly control the temperature, as hERG channel kinetics are temperature-sensitive.
-
Use cells at a consistent passage number and confluency.
-
Ensure precise and accurate preparation of compound dilutions.
-
Verify the stability of the compound in the experimental solutions.
-
Problem 3: Compound precipitation in the perfusion system.
-
Possible Cause: Poor solubility of the test compound in the aqueous external solution.
-
Troubleshooting Steps:
-
Visually inspect the solution reservoirs and perfusion lines for any signs of precipitation.
-
Reduce the highest test concentration if it exceeds the compound's solubility limit.
-
Consider the use of a low concentration of a solubilizing agent (e.g., Pluronic F-68), but first validate that it does not affect hERG channel activity on its own.
-
Problem 4: Suspected non-specific inhibition due to compound aggregation.
-
Possible Cause: Formation of compound aggregates at higher concentrations that can physically block the ion channel or disrupt the cell membrane.
-
Troubleshooting Steps:
-
Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the external solution to disrupt potential aggregates. A significant shift in the IC50 value in the presence of the detergent may indicate an aggregation-based mechanism.
-
Characterize the physicochemical properties of the compound to assess its propensity for aggregation.
-
Visualizations
Caption: Simplified Pim Kinase Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. | BioWorld [bioworld.com]
- 7. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
GDC-0339 Development: Technical Resource Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides information regarding the development and subsequent discontinuation of the pan-Pim kinase inhibitor, GDC-0339. The content is structured to address potential questions from researchers who may be working with or investigating compounds related to this compound or the Pim kinase pathway.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of this compound discontinued?
The development of this compound, a first-generation pan-Pim inhibitor, was halted due to the observation of an off-target safety signal.[1] While specific details of the adverse events have not been publicly disclosed, this finding led to the decision to cease its clinical progression.
Q2: What was the intended therapeutic target and mechanism of action for this compound?
This compound was designed as a potent, orally bioavailable, small-molecule inhibitor of all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[2][3] Pim kinases are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy, particularly in hematological malignancies like multiple myeloma.[4][5] The intended mechanism of action was to suppress tumor growth by inhibiting the downstream signaling pathways mediated by Pim kinases.
Q3: What preclinical evidence supported the initial development of this compound?
This compound demonstrated promising preclinical activity. It showed potent inhibition of Pim kinases at the nanomolar level and exhibited dose-dependent tumor growth inhibition in human multiple myeloma xenograft mouse models.[2][6][7] The compound was also reported to have good oral bioavailability and was generally well-tolerated in preclinical studies.[2][7]
Q4: Is there a successor to this compound?
Yes, following the discontinuation of this compound, a second-generation pan-Pim inhibitor, GDC-0570 (also known as NB004), was developed.[1] This next-generation inhibitor was optimized to maintain potent Pim kinase inhibition while improving the off-target selectivity profile to avoid the safety signals observed with this compound.[1] GDC-0570 has entered Phase 1 clinical trials.
Troubleshooting and Experimental Considerations
Issue: Replicating preclinical efficacy data of this compound.
If you are using this compound as a tool compound and are encountering difficulties in replicating previously reported efficacy, consider the following:
-
Compound Quality: Ensure the purity and integrity of your this compound sample through analytical methods such as LC-MS and NMR.
-
Metabolic Stability: this compound is known to be metabolized by the cytochrome P450 enzyme CYP1A1.[8] This metabolic pathway could affect the compound's effective concentration in in vitro and in vivo systems. Consider using cell lines with varying CYP1A1 expression levels or co-administering CYP1A1 inhibitors in mechanistic studies.
-
Off-Target Effects: Be aware of the potential for off-target activities, which were the cause of its clinical discontinuation. When interpreting experimental results, consider the possibility that observed phenotypes may not be solely due to Pim kinase inhibition.
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound.
Table 1: In Vitro Potency of this compound against Pim Kinases
| Target | Ki (nM) |
| Pim-1 | 0.03 |
| Pim-2 | 0.1 |
| Pim-3 | 0.02 |
| (Source: MedchemExpress)[2][3] |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Xenograft Model | Dose | Tumor Growth Inhibition (TGI) |
| RPMI 8226 | 100 mg/kg | 90% |
| MM.1S | 100 mg/kg | 60% |
| (Source: Genentech presentation at 248th ACS National Meeting)[6] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Half-life (t1/2) | 0.9 h |
| Predicted Human Half-life | 3.2 h |
| Predicted Oral Bioavailability | 58% |
| (Source: MedchemExpress, Genentech presentation at 248th ACS National Meeting)[2][6] |
Methodologies for Key Experiments
While detailed, step-by-step protocols for Genentech's proprietary studies on this compound are not publicly available, the following outlines the general methodologies for the types of experiments cited:
-
Kinase Inhibition Assays (Ki Determination): These assays typically involve incubating the purified recombinant Pim kinase enzymes with a fluorescently labeled ATP-competitive probe and varying concentrations of the inhibitor (this compound). The displacement of the probe by the inhibitor is measured, and the Ki is calculated from the resulting dose-response curves.
-
Cell Viability Assays (IC50 Determination): Multiple myeloma cell lines (e.g., MM.1S) are treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo). The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by fitting the data to a dose-response curve.
-
Xenograft Tumor Models: Human multiple myeloma cells (e.g., RPMI 8226, MM.1S) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound or a vehicle control, typically via oral gavage, for a defined period. Tumor volume is measured regularly to determine the extent of tumor growth inhibition.
Visualizations
Pim Kinase Signaling Pathway
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
This compound Development and Discontinuation Workflow
Caption: Logical workflow of this compound's development to its discontinuation.
References
- 1. | BioWorld [bioworld.com]
- 2. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Another PI3K Inhibitor Will Be Withdrawn From U.S. Market [ascellahealth.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
optimizing GDC-0339 dosage for minimal toxicity in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the pan-Pim kinase inhibitor, GDC-0339, to minimize toxicity in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation. By inhibiting these kinases, this compound can block downstream signaling pathways, leading to anti-tumor effects, particularly in hematological malignancies like multiple myeloma.[3]
Q2: What is the recommended starting dose for this compound in a mouse xenograft model?
A2: A general starting point for a novel small molecule inhibitor like this compound in a mouse xenograft model would be in the range of 10-25 mg/kg, administered orally once daily. However, the optimal starting dose should be determined by a dose range-finding (DRF) study in the specific animal model being used. Efficacy has been observed in doses ranging from 1-300 mg/kg daily for 21 days in human multiple myeloma xenograft mouse models.[1][2]
Q3: What are the known or suspected toxicities associated with this compound and other Pim kinase inhibitors?
A3: While early reports described this compound as "well-tolerated," its development was discontinued (B1498344) due to an "off-target safety signal."[4] The primary class-related toxicity for Pim kinase inhibitors is cardiotoxicity. For instance, the first-generation Pim inhibitor SGI-1776 was halted in clinical trials due to cardiac concerns, potentially linked to inhibition of the hERG potassium channel. Other potential adverse effects observed with Pim kinase inhibitors in clinical trials include gastrointestinal issues (nausea, diarrhea) and fatigue. Therefore, careful monitoring of cardiovascular function is highly recommended during in vivo studies with this compound.
Q4: How can I monitor for potential cardiotoxicity in my animal studies?
A4: Monitoring for cardiotoxicity in preclinical models can involve a combination of non-invasive and terminal procedures. Non-invasive methods include regular monitoring of animal well-being (activity levels, grooming), body weight, and food/water intake. More specific cardiovascular monitoring can be achieved through electrocardiogram (ECG) measurements to detect arrhythmias and changes in QT intervals. Echocardiography can be used to assess cardiac function, including ejection fraction and chamber dimensions. At the end of the study, terminal procedures should include gross necropsy with a focus on heart morphology and histopathological analysis of cardiac tissue to identify any signs of cellular damage or inflammation.
Q5: What should I do if I observe signs of toxicity in my animals?
A5: If signs of toxicity are observed, such as significant body weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress, it is crucial to take immediate action.[5] This may include reducing the dose of this compound, decreasing the frequency of administration, or, in severe cases, euthanizing the animal to prevent further suffering, in accordance with your institution's animal care and use committee (IACUC) guidelines. It is important to document all observations and any actions taken.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal deaths at a previously reported "safe" dose. | Strain-specific sensitivity, formulation issues (e.g., poor solubility leading to precipitation and embolism), or incorrect dosing. | Verify the formulation and dosing procedure. Consider the health status and genetic background of the animal strain. It may be necessary to perform a new dose range-finding study in the specific strain being used. |
| Significant body weight loss (>15%) in the treatment group. | Drug-related toxicity (e.g., gastrointestinal upset, systemic toxicity). | Reduce the dose or the frequency of administration. Ensure adequate hydration and nutrition. Monitor animal weights more frequently. If weight loss persists, consider terminating the experiment for those animals. |
| No observable anti-tumor efficacy. | Insufficient dosage, poor bioavailability of the formulation, or a resistant tumor model. | Increase the dose, if tolerated. Verify the formulation to ensure proper solubility and stability. Confirm the expression and activity of Pim kinases in your tumor model. |
| Inconsistent results between animals in the same treatment group. | Inaccurate dosing, variability in tumor size at the start of treatment, or inconsistent formulation. | Ensure accurate and consistent administration of the compound. Randomize animals into groups only when tumors have reached a consistent size. Prepare fresh formulations regularly and ensure homogeneity. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in Multiple Myeloma Xenograft Models
| Cell Line | Animal Model | Dose (mg/kg, p.o., daily) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| RPMI-8226 | Mouse | 100 | 21 days | 90% | [6] |
| MM.1S | Mouse | 100 | 21 days | 60% | [6] |
Table 2: General Toxicity Monitoring Parameters in Preclinical Studies
| Parameter | Frequency | Description |
| Clinical Observations | Daily | Monitor for changes in behavior, posture, activity level, and grooming. |
| Body Weight | 2-3 times per week | A sensitive indicator of general health.[5][7] |
| Food & Water Intake | Daily (if measured) | Can indicate drug-induced anorexia or other adverse effects. |
| Tumor Volume | 2-3 times per week | Primary efficacy endpoint. |
| Hematology & Clinical Chemistry | At termination (or interim) | Assess for effects on blood cells and organ function. |
| Histopathology | At termination | Microscopic examination of tissues (especially heart, liver, kidneys) for signs of toxicity. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework for determining the acute oral toxicity of this compound.
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or BALB/c mice). Animals should be young adults and have a body weight variation of no more than ±20% of the mean weight.[8]
-
Housing and Fasting: House animals individually. Withhold food overnight for rats or for 3-4 hours for mice before dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The concentration should be adjusted to deliver the desired dose in a volume that does not exceed 10 mL/kg for rats or 20 mL/kg for mice.
-
Dose Administration: Administer the prepared dose by oral gavage.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[9] Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Collection: Record all signs of toxicity and any mortalities. Weigh animals before dosing and at least weekly thereafter.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
Protocol 2: Toxicity Monitoring in a Mouse Xenograft Model
This protocol outlines routine monitoring for toxicity in a typical efficacy study.
-
Baseline Measurements: Before the first dose, record the body weight and general health status of each animal.
-
Dosing and Daily Monitoring: Administer this compound as per the study design. Each day, perform a visual inspection of all animals. Look for signs of distress such as hunched posture, ruffled fur, lethargy, or labored breathing.
-
Body Weight and Tumor Measurements: Measure and record the body weight and tumor dimensions (length and width) 2-3 times per week.[7] Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Endpoint Criteria: The study should be terminated for an individual animal if it meets the predefined humane endpoints, which may include:
-
Data Analysis: Plot the mean body weight of each group over time. A significant decrease in the mean body weight of a treatment group compared to the control group is an indicator of systemic toxicity.
Mandatory Visualizations
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 5. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
GDC-0339 stability in cell culture media over time
This technical support guide provides essential information regarding the stability of the pan-Pim kinase inhibitor, GDC-0339, in cell culture media. It is intended for researchers, scientists, and drug development professionals to ensure the effective and reproducible use of this compound in their experiments.
Storage and Handling of this compound
Proper storage of this compound is critical to maintain its potency and ensure the reliability of experimental results. Below is a summary of recommended storage conditions based on available data.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| In Solvent (e.g., DMSO) | -20°C | 1 year |
Note: For solutions, it is recommended to aliquot the stock to avoid multiple freeze-thaw cycles.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in typical cell culture environments.
Q1: What is the expected stability of this compound in cell culture media (e.g., DMEM, RPMI) at 37°C?
Q2: How often should I replace the media containing this compound in my experiments?
Given the lack of explicit stability data in cell culture media, a conservative approach is recommended for long-term experiments. For continuous exposure studies lasting longer than 24 hours, it is best practice to replace the media with freshly prepared this compound every 24 hours. This will ensure a more consistent concentration of the active compound throughout the experiment. For shorter-term experiments (up to 24 hours), a single administration is likely sufficient based on its use in published studies.
Q3: Are there any known factors that can degrade this compound in cell culture?
The primary known metabolic liability of this compound is its metabolism by the cytochrome P450 enzyme CYP1A1.[2] If the cell lines being used have high expression levels of CYP1A1, this could lead to a more rapid degradation of the compound. Additionally, general factors that can affect the stability of small molecules in cell culture include pH shifts in the media, exposure to light (if the compound is light-sensitive, though this is not explicitly stated for this compound), and interaction with components of the media or serum.
Q4: What are the best practices for preparing and using this compound in cell culture to ensure consistent results?
To ensure the consistency and reproducibility of your experiments, follow these best practices:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[3] Store this stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your pre-warmed cell culture medium.
-
Vehicle Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Media Changes: For experiments longer than 24 hours, replenish the media with freshly prepared this compound every 24 hours.
-
Consistency: Use the same batch of this compound and the same preparation method for all related experiments to minimize variability.
Experimental Protocol: Assessing this compound Stability in Your Cell Culture System
If the stability of this compound is a critical parameter for your specific experimental setup, you can perform an in-house stability assessment. This protocol provides a general workflow to determine the relative stability of the compound under your conditions.
Objective: To determine the percentage of this compound remaining in cell culture medium after incubation at 37°C over a set time course.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes or a multi-well plate
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM (or your typical working concentration) in your complete cell culture medium. Prepare a sufficient volume for all time points.
-
Time Course Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
The "0 hour" sample should be immediately processed or frozen at -80°C.
-
Place the remaining samples in a 37°C, 5% CO2 incubator.
-
-
Sample Collection: At each designated time point, remove the respective sample from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method. This will likely require a standard curve of known this compound concentrations.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Normalize the data by expressing the concentration at each time point as a percentage of the concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Expected Outcome: This experiment will provide you with a quantitative measure of this compound stability in your specific cell culture medium and under your experimental conditions, allowing you to make informed decisions about media change schedules for long-term experiments.
This compound Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
unexpected phenotypes in GDC-0339 treated cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the pan-Pim kinase inhibitor, GDC-0339.
Troubleshooting Guides
This section addresses potential unexpected phenotypes observed in this compound treated cells.
Q1: Why am I observing less apoptosis than expected after this compound treatment?
Possible Causes:
-
Suboptimal this compound Concentration or Treatment Duration: The concentration of this compound may be insufficient, or the treatment time too short to induce a significant apoptotic response in your specific cell line.
-
Cell Line-Specific Resistance: The cell line you are using may have intrinsic resistance mechanisms to Pim kinase inhibition.
-
Compensatory Signaling Pathways: Other pro-survival pathways may be activated, compensating for the inhibition of Pim kinases.
-
Drug Inactivation: this compound can be metabolized and inactivated by cytochrome P450 enzymes, particularly CYP1A1. Your cell line might have high levels of this enzyme.
-
Experimental Error: Issues with the apoptosis detection assay, such as reagent degradation or improper cell handling, can lead to inaccurate results.
Troubleshooting Steps:
-
Optimize this compound Treatment:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Conduct a time-course experiment to identify the optimal treatment duration.
-
-
Confirm Target Engagement:
-
Assess the phosphorylation status of known Pim kinase substrates, such as BAD at Ser112 or 4E-BP1, via Western blotting to confirm that this compound is inhibiting Pim kinase activity in your cells.
-
-
Investigate Resistance Mechanisms:
-
Evaluate the expression levels of Pim kinases (Pim-1, Pim-2, Pim-3) in your cell line.
-
Consider potential upregulation of other pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) by performing Western blot analysis for key pathway components.
-
-
Consider Combination Therapies:
-
In cases of suspected resistance, consider combining this compound with inhibitors of other signaling pathways, such as PI3K inhibitors, which have shown synergistic effects.[1]
-
-
Validate Apoptosis Assay:
-
Use a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working correctly.
-
Try an alternative method to detect apoptosis (e.g., caspase-3 activity assay in addition to Annexin V staining).
-
Q2: My this compound treated cells are arresting in a different cell cycle phase than expected, or not arresting at all. What could be the reason?
Possible Causes:
-
Cell Line-Specific Cell Cycle Regulation: The role of Pim kinases in cell cycle progression can be context-dependent and vary between different cell types.
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases involved in cell cycle control.
-
Complex Interplay with Other Pathways: The net effect on the cell cycle is a result of the interplay between Pim kinase inhibition and other signaling pathways that may be dominant in your cell line.
-
Issues with Cell Cycle Analysis: Inaccurate cell cycle profiling can result from improper cell fixation, staining, or data analysis.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
As with apoptosis, verify the inhibition of Pim kinase substrates to ensure this compound is active at the concentration used.
-
-
Review Cell Line-Specific Literature:
-
Investigate the known roles of Pim kinases in the specific cancer type or cell line you are studying.
-
-
Titrate this compound Concentration:
-
Use the lowest effective concentration of this compound that inhibits Pim kinase activity to minimize potential off-target effects.
-
-
Examine Key Cell Cycle Regulators:
-
Analyze the expression and phosphorylation status of key cell cycle proteins (e.g., cyclins, CDKs, p21, p27) by Western blotting to understand the molecular mechanism behind the observed phenotype.
-
-
Ensure Proper Cell Cycle Analysis Technique:
-
Follow a validated protocol for cell fixation and staining with propidium (B1200493) iodide.
-
Use appropriate gating strategies during flow cytometry analysis to exclude doublets and debris.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[2] By inhibiting these kinases, this compound blocks the phosphorylation of their downstream targets, which are involved in promoting cell survival, proliferation, and cell cycle progression.
Q: What are the primary downstream targets of Pim kinases affected by this compound?
A: Pim kinases phosphorylate a variety of proteins to regulate cellular processes. Key downstream targets include:
-
BAD: Phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function.
-
4E-BP1: Phosphorylation of 4E-BP1 promotes protein translation and cell growth.
-
p21 and p27: Phosphorylation of these cell cycle inhibitors leads to their degradation and promotes cell cycle progression.
-
c-Myc: Pim kinases can enhance the stability and transcriptional activity of the c-Myc oncoprotein.
Q: In which cancer types has this compound shown preclinical activity?
A: this compound has demonstrated significant preclinical efficacy in models of multiple myeloma.[1][3][4][5] Due to the role of Pim kinases in various hematological and solid tumors, its potential is being explored in other cancer types as well.
Q: Are there known resistance mechanisms to this compound?
A: While specific resistance mechanisms to this compound are not extensively documented, resistance to Pim kinase inhibitors, in general, can arise from:
-
Upregulation of bypass signaling pathways (e.g., PI3K/Akt or MAPK/ERK).
-
Increased expression of the Pim kinase targets.
-
Mutations in the Pim kinase drug-binding site (less common for this class of inhibitors).
Q: What is the selectivity profile of this compound?
A: this compound is described as a selective pan-Pim kinase inhibitor.[6] However, like most kinase inhibitors, it may have off-target activities at higher concentrations. A comprehensive kinase selectivity profile is essential for interpreting unexpected phenotypes. Preclinical studies have shown it to have good selectivity against other kinases.[6]
Data Presentation
Table 1: In Vitro Potency of this compound Against Pim Kinase Isoforms
| Kinase Target | Kᵢ (nM) |
| Pim-1 | 0.03 |
| Pim-2 | 0.1 |
| Pim-3 | 0.02 |
Data compiled from publicly available sources.[2]
Table 2: Preclinical Efficacy of this compound in Multiple Myeloma Xenograft Models
| Xenograft Model | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |
| RPMI 8226 | 100 | 90 |
| MM1.S | 100 | 60 |
Data from a 2014 conference presentation by Genentech.[6]
Experimental Protocols
1. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis in this compound treated cells using flow cytometry.
-
Reagents:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed and treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated and positive controls.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes how to prepare cells for cell cycle analysis using PI staining and flow cytometry.
-
Reagents:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Treat cells with this compound as required.
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
-
-
Interpretation of Results:
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Cells in G0/G1 phase will have 2N DNA content.
-
Cells in S phase will have between 2N and 4N DNA content.
-
Cells in G2/M phase will have 4N DNA content.
-
Mandatory Visualizations
Caption: Simplified Pim Kinase Signaling Pathway and this compound Mechanism of Action.
References
- 1. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. | BioWorld [bioworld.com]
troubleshooting inconsistent results in GDC-0339 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Pim kinase inhibitor, GDC-0339.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are key components of signaling pathways that promote cell survival, proliferation, and resistance to apoptosis.[3] By inhibiting Pim kinases, this compound can block the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: In which cancer types has this compound shown preclinical activity?
This compound has been primarily investigated as a potential treatment for multiple myeloma.[1][2][4] It has demonstrated efficacy in human multiple myeloma xenograft mouse models.[1][4]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.
Q4: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 50 mg/mL (107.41 mM). Sonication may be required to fully dissolve the compound.
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to inconsistent results in this compound experiments.
Issue 1: Higher IC50 value in cell-based assays compared to biochemical assays.
-
Possible Cause 1: Poor Cell Permeability. The compound may not efficiently cross the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the culture medium.
-
Possible Cause 2: Efflux Pumps. Cancer cells can express efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.[5]
-
Possible Cause 3: High Intracellular ATP Concentration. this compound is an ATP-competitive inhibitor. The high physiological concentrations of ATP inside cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a higher IC50 value compared to biochemical assays where ATP concentrations are typically in the micromolar range.
-
Possible Cause 4: Compound Stability in Culture Media. this compound may degrade or be metabolized by components in the cell culture medium over the course of the experiment. It is advisable to prepare fresh drug dilutions for each experiment.
-
Possible Cause 5: Off-Target Effects. At higher concentrations, this compound may have off-target effects that can influence cell viability and confound the interpretation of the results. Development of this compound was discontinued (B1498344) due to an off-target safety signal.[6]
Issue 2: High variability between replicate wells in cell viability assays.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability in the final readout. Ensure thorough cell mixing before and during plating.
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, consider not using the outer wells for experimental data or ensure proper humidification of the incubator.
-
Possible Cause 3: Incomplete Compound Dissolution. If this compound is not fully dissolved in the culture medium, it can lead to inconsistent concentrations across wells. Ensure the compound is completely dissolved in DMSO before further dilution in culture medium.
Issue 3: No or weak signal for downstream target inhibition in Western blot analysis.
-
Possible Cause 1: Suboptimal Antibody. The primary antibody may not be specific or sensitive enough to detect the protein of interest or its phosphorylated form. Validate your antibodies using positive and negative controls.
-
Possible Cause 2: Inappropriate Lysate Preparation. Ensure that lysis buffers contain protease and phosphatase inhibitors to prevent degradation of your target proteins and maintain their phosphorylation status.
-
Possible Cause 3: Insufficient Treatment Time or Concentration. The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable change in the phosphorylation of downstream targets. Perform a time-course and dose-response experiment to optimize these parameters.
-
Possible Cause 4: Low Basal Phosphorylation. The target protein may have a low basal level of phosphorylation in your cell line, making it difficult to detect a decrease after inhibitor treatment. Consider stimulating the pathway to increase the basal phosphorylation level before adding the inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |
| Ki (nM) | 0.03 | 0.1 | 0.02 | [1][2] |
| Cell Line | Assay Type | IC50 (µM) | Reference |
| MM.1S (Multiple Myeloma) | Cell Viability | 0.1 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT/XTT Assay:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT and 450-500 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of Downstream Targets
This protocol describes the detection of phosphorylated BAD (p-BAD) and phosphorylated 4E-BP1 (p-4E-BP1), known downstream targets of Pim kinases, following this compound treatment.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-p-BAD, anti-total BAD, anti-p-4E-BP1, anti-total 4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Visualizations
Caption: Simplified Pim Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Preclinical Showdown in AML: GDC-0339 vs. AZD1208
A Comparative Analysis of Two Pan-PIM Kinase Inhibitors in Acute Myeloid Leukemia Preclinical Models
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the serine/threonine PIM kinases have emerged as a compelling target. These kinases play a crucial role in cell survival, proliferation, and resistance to apoptosis, making them attractive for therapeutic intervention. This guide provides a detailed comparison of two potent pan-PIM kinase inhibitors, GDC-0339 and AZD1208, based on available preclinical data.
While both compounds exhibit potent inhibition of all three PIM kinase isoforms (PIM1, PIM2, and PIM3), the extent of preclinical evaluation in AML models differs significantly. AZD1208 has been extensively characterized in a wide range of AML cell lines and xenograft models, with a wealth of publicly available data. In contrast, preclinical data for this compound in the context of AML is less prevalent in the public domain, with much of the available information focusing on its development for multiple myeloma. This guide, therefore, presents a comprehensive overview of AZD1208's anti-leukemic activity and compares it with the known biochemical profile and available preclinical findings for this compound.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative data for this compound and AZD1208, highlighting their enzymatic potency and preclinical efficacy where data is available.
| Compound | PIM1 Kᵢ (nM) | PIM2 Kᵢ (nM) | PIM3 Kᵢ (nM) | Primary Indication of Development |
| This compound | 0.03[1] | 0.1[1] | 0.02[1] | Multiple Myeloma[1][2][3] |
| AZD1208 | 0.4 (IC₅₀)[4] | 5.0 (IC₅₀)[4] | 1.9 (IC₅₀)[4] | Acute Myeloid Leukemia[2] |
Kᵢ represents the inhibition constant, a measure of the inhibitor's binding affinity to the target enzyme. A lower Kᵢ indicates a higher affinity and potency. IC₅₀ is the half-maximal inhibitory concentration.
| Compound | AML Cell Line Growth Inhibition (GI₅₀) | In Vivo AML Xenograft Model Efficacy |
| This compound | Data not publicly available in AML cell lines. | Data not publicly available in AML xenograft models. |
| AZD1208 | GI₅₀ < 1 µM in sensitive AML cell lines (e.g., MOLM-16, KG-1a, MV4-11)[5] | Dose-dependent tumor growth inhibition in MOLM-16 xenografts[5] |
Delving into the Mechanisms: PIM Kinase Signaling
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT and FLT3 pathways, which are often constitutively active in AML. By phosphorylating a range of substrates, PIM kinases promote cell cycle progression and inhibit apoptosis. Both this compound and AZD1208, as pan-PIM kinase inhibitors, are designed to block these pro-survival signals.
Caption: PIM Kinase Signaling Pathway and Points of Inhibition by this compound and AZD1208.
Experimental Protocols: A Look at the Methodology
To evaluate the preclinical efficacy of PIM kinase inhibitors like this compound and AZD1208 in AML, a series of in vitro and in vivo experiments are typically conducted.
Caption: Generalized Experimental Workflow for Preclinical Evaluation of PIM Kinase Inhibitors in AML.
Key Experimental Methodologies:
-
Kinase Assays: The inhibitory activity of the compounds against purified PIM kinase isoforms is determined using biochemical assays, such as radiometric assays or fluorescence-based assays, to calculate Kᵢ or IC₅₀ values.
-
Cell Proliferation Assays: AML cell lines are treated with increasing concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability is then assessed using assays like MTT or CellTiter-Glo to determine the GI₅₀ (concentration that inhibits cell growth by 50%).
-
Apoptosis Assays: To determine if the inhibitor induces programmed cell death, treated AML cells are stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry.
-
Western Blotting: This technique is used to measure the phosphorylation status of downstream targets of PIM kinases, such as BAD, 4E-BP1, and S6K, to confirm on-target activity of the inhibitor within the cell.
-
AML Xenograft Models: Immunocompromised mice are subcutaneously or intravenously injected with human AML cell lines (e.g., MOLM-16) or patient-derived blasts. Once tumors are established, mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.
Discussion and Future Directions
Both this compound and AZD1208 are highly potent pan-PIM kinase inhibitors with the potential to be effective therapeutics in hematological malignancies. The preclinical data for AZD1208 robustly supports its anti-leukemic activity in AML models, demonstrating growth inhibition, induction of apoptosis, and in vivo efficacy[5][6]. The sensitivity of AML cell lines to AZD1208 has been correlated with high PIM-1 expression and STAT5 activation, suggesting potential biomarkers for patient selection[5].
While the enzymatic potency of this compound against all PIM isoforms is impressive, a direct comparison of its preclinical efficacy in AML with AZD1208 is hampered by the lack of published data in this specific disease context. The development of this compound has been primarily focused on multiple myeloma, where it has shown promising preclinical activity[2][3].
To definitively establish the comparative efficacy of this compound and AZD1208 in AML, head-to-head preclinical studies are warranted. Such studies should evaluate both compounds in a standardized panel of AML cell lines and in vivo models, assessing not only their anti-leukemic activity but also their effects on key signaling pathways and potential mechanisms of resistance. The identification of predictive biomarkers will also be crucial for the clinical development of these promising targeted agents in AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 5. This compound | Pim | TargetMol [targetmol.com]
- 6. | BioWorld [bioworld.com]
A Comparative Analysis of GDC-0339 and SGI-1776 for the Treatment of Lymphoma
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of two pan-Pim kinase inhibitors, GDC-0339 and SGI-1776, in the context of lymphoma.
While both compounds target the Pim kinase family, a group of serine/threonine kinases implicated in cell survival and proliferation, their development trajectories and reported efficacy profiles exhibit notable differences. This guide synthesizes available preclinical data to facilitate an objective comparison.
At a Glance: Key Differences
| Feature | This compound | SGI-1776 |
| Target Profile | Potent, orally bioavailable pan-Pim kinase inhibitor. | Pan-Pim kinase inhibitor that also potently targets FMS-like tyrosine kinase 3 (FLT3). |
| Clinical Development | Discontinued due to off-target safety signals observed in clinical trials.[1] | Investigated in clinical trials for various hematological malignancies. |
| Reported Efficacy in Lymphoma | Limited publicly available data on efficacy specifically in lymphoma models. | Demonstrated preclinical activity in various lymphoma cell lines, inducing apoptosis and inhibiting cell proliferation.[2] |
Quantitative Analysis: Inhibitory Potency and Cellular Efficacy
The following tables summarize the available quantitative data for this compound and SGI-1776, providing a snapshot of their inhibitory activities against Pim kinases and their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Pim-1 | 0.03[3][4] | - |
| Pim-2 | 0.1[3][4] | - | |
| Pim-3 | 0.02[3][4] | - | |
| SGI-1776 | Pim-1 | - | 7[5][6] |
| Pim-2 | - | 363[5][6] | |
| Pim-3 | - | 69[5][6] | |
| FLT3 | - | 44[6][7] |
Table 2: In Vitro Cellular Efficacy
| Inhibitor | Cell Line | Cancer Type | IC₅₀ |
| This compound | MM.1S | Multiple Myeloma | 0.1 µM[3] |
| SGI-1776 | HEL | Leukemia | As low as 54 nM[2] |
| K-562 | Leukemia | As low as 54 nM[2] | |
| MV-4-11 | Leukemia | As low as 54 nM[2] | |
| Various Lymphoma Cell Lines | Lymphoma | As low as 54 nM[2] |
Mechanism of Action: Targeting the PIM Kinase Signaling Pathway
Both this compound and SGI-1776 exert their anti-cancer effects by inhibiting the constitutively active PIM serine/threonine kinases. PIM kinases play a crucial role in regulating cell cycle progression, apoptosis, and protein translation through the phosphorylation of various downstream substrates.[8] Key downstream effectors include the pro-apoptotic protein BAD and the transcription factor c-Myc. Inhibition of PIM kinases leads to decreased phosphorylation of these substrates, ultimately promoting apoptosis and inhibiting cell growth. SGI-1776's dual activity against FLT3 provides an additional mechanism of action in cancers where this receptor tyrosine kinase is aberrantly activated.
Caption: PIM Kinase Signaling Pathway and Inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of PIM kinase inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for a cell viability assay.
Protocol Details:
-
Cell Seeding: Plate lymphoma cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight if applicable.
-
Compound Treatment: Prepare serial dilutions of this compound or SGI-1776 in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
Caption: General workflow for a lymphoma xenograft study.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or SGI-1776 via the appropriate route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the extent of tumor growth inhibition.
The Evolution of PIM Kinase Inhibitors: A Look at SEL24/MEN1703
The landscape of PIM kinase inhibitors has evolved since the development of this compound and SGI-1776. A notable example is SEL24/MEN1703, a first-in-class dual PIM/FLT3 kinase inhibitor that has shown promising preclinical and clinical activity in hematological malignancies, including lymphoma.[9][10][11][12]
Studies on SEL24/MEN1703 in diffuse large B-cell lymphoma (DLBCL) have demonstrated that PIM inhibition leads to decreased phosphorylation of BAD, reduced cap-dependent protein translation, and lower MCL1 expression, ultimately inducing apoptosis.[9] Furthermore, PIM inhibition has been shown to decrease levels of MYC and the expression of multiple MYC-dependent genes.[9] This next-generation inhibitor provides further validation for targeting the PIM kinase pathway in lymphoma and highlights the potential benefits of dual-target inhibition.
Conclusion
Both this compound and SGI-1776 are potent inhibitors of the PIM kinase family. SGI-1776 also demonstrates significant activity against FLT3, offering a potential advantage in malignancies driven by this kinase. Preclinical data indicates the efficacy of SGI-1776 in inducing apoptosis and inhibiting the growth of lymphoma cells.
However, a direct and comprehensive comparison of the two agents in lymphoma is hampered by the limited publicly available data for this compound in this specific context and its discontinuation from clinical development due to off-target toxicities. The progression of next-generation PIM inhibitors like SEL24/MEN1703 underscores the continued interest in this therapeutic target for lymphoma and other hematological cancers. Future research, including head-to-head comparative studies, would be invaluable for definitively positioning these and other PIM kinase inhibitors in the therapeutic landscape of lymphoma.
References
- 1. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Pim | TargetMol [targetmol.com]
- 5. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-in-Class Dual PIM/FLT3 Kinase Inhibitor SEL24/MEN1703 Demonstrates Single-Agent Activity in AM [sohoonline.org]
- 11. Non-Hodgkin Lymphoma Clinical Trial Pipeline Accelerates as 180+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 12. Non-Hodgkin Lymphoma Clinical Trial Pipeline Accelerates as 180+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
Synergistic Takedown: GDC-0339 and PI3K Inhibitors Join Forces Against Cancer
A strategic alliance between the pan-Pim kinase inhibitor, GDC-0339, and inhibitors of the PI3K signaling pathway is emerging as a powerful therapeutic approach in oncology. This combination demonstrates a synergistic effect, leading to enhanced anti-tumor activity that surpasses the efficacy of either agent alone. This guide provides a comprehensive comparison of this combination therapy, supported by preclinical data, to inform researchers, scientists, and drug development professionals.
The rationale for combining this compound with PI3K inhibitors stems from the intricate crosstalk between the PIM and PI3K signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. However, therapeutic resistance to PI3K inhibitors can arise through the activation of compensatory signaling pathways, with the PIM kinases being key culprits.[1] PIM kinases, a family of serine/threonine kinases, can phosphorylate many of the same downstream targets as AKT, effectively bypassing the PI3K blockade and promoting cell survival.[2][3] Conversely, the inhibition of the PI3K/AKT pathway can lead to an upregulation of PIM kinase expression, further highlighting the need for a dual-inhibition strategy.
Preclinical studies have consistently demonstrated the synergistic potential of this combination. The combination of the pan-Pim kinase inhibitor this compound with PI3K inhibition has shown promising results in vitro, leading to a decrease in the half-maximal inhibitory concentration (IC50) required to suppress cancer cell growth.[4] Furthermore, the combination of the PI3K inhibitor pictilisib (B1683980) (GDC-0941) with a PIM-selective inhibitor has been reported to be strongly synergistic in antiproliferation experiments in acute myeloid leukemia (AML) cells.[1]
Quantitative Analysis of Synergistic Effects
Table 1: Comparative In Vitro Efficacy of a Dual PIM/PI3K Inhibitor (IBL-301) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| H1975P (PI3K-mTOR inhibitor sensitive) | IBL-301 (Dual PIM/PI3K/mTOR inhibitor) | 0.529 |
| H1975GR (PI3K-mTOR inhibitor resistant) | IBL-301 (Dual PIM/PI3K/mTOR inhibitor) | 0.179 |
| This data demonstrates that a dual inhibitor targeting both PIM and PI3K pathways is more effective in a PI3K inhibitor-resistant cell line, highlighting the role of PIM kinases in resistance and the benefit of co-inhibition. |
Table 2: Synergistic Apoptosis Induction by Combining PIM and PI3K Pathway Inhibition
| Cancer Cell Line | Treatment | % Apoptosis (relative to control) | Synergy Assessment |
| Breast Cancer (PIK3CA mutant) | PI3K Inhibitor (GDC-0941) | ~20% | - |
| Breast Cancer (PIK3CA mutant) | PIM2 Inhibitor | ~10% | - |
| Breast Cancer (PIK3CA mutant) | GDC-0941 + PIM2 Inhibitor | > 50% | Synergistic |
| This table is a representation of findings from studies showing that the combination of a PI3K inhibitor with a PIM kinase inhibitor leads to a significant increase in apoptosis compared to either agent alone.[3] |
Signaling Pathway Interplay and Mechanism of Synergy
The synergistic effect of this compound and PI3K inhibitors is rooted in their ability to simultaneously block parallel and compensatory signaling pathways that are crucial for cancer cell survival and proliferation.
References
GDC-0339 in Combination with Standard Therapies for Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GDC-0339, a potent and orally bioavailable pan-Pim kinase inhibitor, has demonstrated significant preclinical activity in multiple myeloma models. This guide provides a comparative overview of this compound's performance when combined with standard-of-care multiple myeloma drugs, supported by available experimental data. While direct quantitative data for this compound in combination with lenalidomide (B1683929), bortezomib (B1684674), and dexamethasone (B1670325) remains limited in publicly available literature, this guide draws parallels from studies on other pan-Pim kinase inhibitors and highlights the synergistic potential of targeting the Pim kinase pathway in conjunction with established therapeutic strategies.
Mechanism of Action: A Multi-pronged Attack on Myeloma Cells
This compound exerts its anti-myeloma effects by inhibiting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. By blocking Pim kinase activity, this compound disrupts key cellular processes essential for myeloma cell survival and proliferation, such as cell cycle progression, protein translation, and apoptosis evasion.
Standard multiple myeloma therapies operate through distinct but potentially complementary mechanisms:
-
Lenalidomide: This immunomodulatory agent redirects the CRL4-CRBN E3 ubiquitin ligase to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[1][2]
-
Bortezomib: As a proteasome inhibitor, bortezomib prevents the degradation of IκB, the natural inhibitor of NF-κB.[3][4][5] This leads to the suppression of the pro-survival NF-κB signaling pathway.
-
Dexamethasone: This synthetic glucocorticoid induces apoptosis in myeloma cells and also inhibits the NF-κB pathway through the glucocorticoid receptor.[6][7][8]
The combination of this compound with these agents offers the potential for a synergistic attack on multiple myeloma cells by targeting independent and interconnected survival pathways.
Preclinical Performance of this compound and Pan-Pim Kinase Inhibitors in Combination Therapies
While specific combination data for this compound is emerging, studies on other pan-Pim kinase inhibitors provide strong rationale for its use in combination regimens.
Combination with PI3K Inhibitors
Preclinical studies have shown that the combination of this compound with a PI3K inhibitor leads to a significant decrease in the half-maximal inhibitory concentration (IC50) in multiple myeloma cell lines, suggesting a synergistic interaction. This is noteworthy as Pim kinases are known to be co-regulators of the PI3K/AKT/mTOR pathway.
Table 1: Preclinical Activity of this compound in Combination with a PI3K Inhibitor
| Combination | Cell Line(s) | Endpoint | Result |
|---|
| this compound + PI3K Inhibitor | Multiple Myeloma Cell Lines | IC50 | Decreased IC50 compared to single agents |
Note: Specific quantitative data from the primary publication is not available.
Insights from Other Pan-Pim Kinase Inhibitors
Studies with the pan-Pim kinase inhibitor PIM447 have demonstrated strong synergy with standard-of-care agents in multiple myeloma.
Table 2: Synergistic Activity of Pan-Pim Kinase Inhibitor PIM447 with Standard Multiple Myeloma Drugs
| Combination | Cell Line | Combination Index (CI) | Interpretation |
|---|---|---|---|
| PIM447 + Bortezomib + Dexamethasone | MM.1S | < 0.1 | Strong Synergy |
| PIM447 + Lenalidomide + Dexamethasone | MM.1S | < 0.1 | Strong Synergy |
| PIM447 + Pomalidomide + Dexamethasone | MM.1S | < 0.1 | Strong Synergy |
Combination Index (CI) values < 1 indicate synergy, < 0.1 indicate strong synergy.
These findings suggest that a similar synergistic effect can be anticipated with this compound, warranting further investigation. The proposed mechanism for the synergy between pan-Pim kinase inhibitors and lenalidomide involves the enhanced degradation of IKZF1 and IKZF3.
Experimental Protocols
Detailed experimental protocols for this compound combination studies are not yet widely published. However, based on standard methodologies in the field, the following outlines the likely approaches used to generate the preclinical data.
In Vitro Synergy Assessment
-
Cell Lines: Human multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, U266, OPM-2).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, the combination drug (e.g., lenalidomide, bortezomib, dexamethasone, or a PI3K inhibitor), or the combination of both at a constant ratio for 72-96 hours.
-
Viability Assay: Cell viability is assessed using assays such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and the combination is calculated. Synergy is determined by calculating the Combination Index (CI) using the Chou-Talalay method (CalcuSyn software). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or CB-17 SCID) are subcutaneously or intravenously inoculated with human multiple myeloma cells.
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other agent. This compound is typically administered orally.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess target modulation (e.g., phosphorylation of Pim kinase substrates) and drug concentrations.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound combinations.
Caption: Mechanism of action of this compound targeting the Pim kinase pathway.
Caption: Converging signaling pathways of this compound and standard drugs.
Caption: Preclinical workflow for combination therapy evaluation.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that the pan-Pim kinase inhibitor this compound has the potential to synergize with standard-of-care agents in multiple myeloma. The distinct and complementary mechanisms of action of this compound, lenalidomide, bortezomib, and dexamethasone provide a strong rationale for their combined use to achieve deeper and more durable responses. Further preclinical studies are warranted to generate specific quantitative data for this compound in these combinations and to fully elucidate the underlying molecular mechanisms of synergy. The insights from such studies will be critical for the design of future clinical trials aimed at improving outcomes for patients with multiple myeloma.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pan-Pim Kinase Inhibitors for Researchers
An objective guide to the performance and experimental validation of leading pan-Pim kinase inhibitors in cancer research and drug development.
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3), has emerged as a critical target in oncology.[1][2] These kinases are key regulators of cell proliferation, survival, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3][4][5][6] Unlike many other kinases, Pim kinases are constitutively active, with their function primarily regulated at the level of transcription and translation, often downstream of the JAK/STAT signaling pathway.[4][7] The functional redundancy among the three isoforms has driven the development of pan-Pim inhibitors, which are designed to target all three family members simultaneously to achieve a more potent anti-cancer effect.[1][7]
This guide provides a head-to-head comparison of several prominent pan-Pim kinase inhibitors, presenting key experimental data to inform researchers, scientists, and drug development professionals in their selection of appropriate research tools and potential therapeutic candidates.
Comparative Efficacy of Pan-Pim Kinase Inhibitors
The following tables summarize the biochemical potency and cellular activity of several well-characterized pan-Pim kinase inhibitors.
Table 1: Biochemical Potency of Pan-Pim Kinase Inhibitors (IC50/Ki, nM)
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Reference |
| AZD1208 | 0.4 (IC50), 0.1 (Ki) | 5.0 (IC50), 1.92 (Ki) | 1.9 (IC50), 0.4 (Ki) | [7][8] |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | [9] |
| PIM447 (LGH447) | 6 (pM, Ki) | 18 (pM, Ki) | 9 (pM, Ki) | [8][10][11] |
| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | [11][12] |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | [11][13] |
Table 2: In Vitro Cellular and In Vivo Antitumor Activity of Pan-Pim Kinase Inhibitors
| Inhibitor | Cell Line(s) | Cellular Activity (IC50) | In Vivo Model | Dosing & Schedule | Antitumor Efficacy | Reference |
| AZD1208 | MOLM-16 (AML) | <150 nM | MOLM-16 & KG-1a xenografts | Not specified | Tumor growth inhibition | [3][14] |
| This compound | MM.1S (Multiple Myeloma) | 0.1 µM | RPMI 8226 & MM.1S xenografts | 100 mg/kg, p.o., daily | 90% TGI (RPMI 8226), 60% TGI (MM.1S) | [15][16] |
| PIM447 (LGH447) | KG-1 (AML) | Not specified | KG-1 xenograft | Not specified | In vivo target modulation and antitumor activity | [10] |
| CX-6258 | MV-4-11 (AML) | Not specified | MV-4-11 xenograft | 50 mg/kg & 100 mg/kg, p.o., daily | 45% TGI (50 mg/kg), 75% TGI (100 mg/kg) | [4] |
| SGI-1776 | MV-4-11 (AML) | 0.3 µM - 4.5 µM (panel) | MV4;11 xenograft | 148 mg/kg, daily x 5 days for 3 weeks | Complete responses | [13] |
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[7] Upon activation, STAT transcription factors upregulate the expression of Pim kinases. These constitutively active kinases then phosphorylate a wide range of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis. Key substrates include Bad, 4E-BP1, p70S6K, and c-Myc.[3][14][17] By phosphorylating and inactivating the pro-apoptotic protein Bad, Pim kinases promote cell survival.[17] Their phosphorylation of 4E-BP1 and activation of the mTORC1 pathway stimulates protein synthesis, a critical process for cell growth and proliferation.[3][14][18]
Caption: Pim Kinase Signaling Pathway.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments cited in the evaluation of pan-Pim kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a Pim kinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant Pim kinase enzyme, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P-ATP]).[19]
-
Inhibitor Addition: The test compound (pan-Pim inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 40 minutes) to allow for the phosphorylation of the substrate by the kinase.[19]
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid solution (e.g., 3% phosphoric acid).[19]
-
Detection of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a filtermat and washing.[19] The amount of incorporated radiolabel is then quantified using a scintillation counter.[19]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Assay Workflow.
Cell Viability/Proliferation Assay
This assay measures the effect of a pan-Pim inhibitor on the viability and/or proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the pan-Pim inhibitor at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a set period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[19]
-
Viability Assessment: Cell viability is assessed using a variety of methods, such as:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Trypan Blue Exclusion: Viable cells with intact membranes exclude the dye, while non-viable cells do not.
-
-
Data Analysis: The results are normalized to the vehicle control, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
Caption: Cell Viability Assay Workflow.
In Vivo Xenograft Tumor Model
This preclinical model evaluates the antitumor efficacy of a pan-Pim inhibitor in a living organism.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., NOD-SCID or nude mice).[13]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives the pan-Pim inhibitor, typically via oral gavage, at a predetermined dose and schedule.[4][15] The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Caption: Xenograft Model Workflow.
Conclusion
The development of pan-Pim kinase inhibitors represents a promising therapeutic strategy for a variety of cancers. The inhibitors discussed in this guide—AZD1208, this compound, PIM447, CX-6258, and SGI-1776—each demonstrate potent inhibition of the Pim kinase family and significant antitumor activity in preclinical models. While some, like SGI-1776, have faced challenges in clinical development due to off-target effects, newer generation inhibitors exhibit improved selectivity and tolerability.[20][21] The choice of a specific inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the desired selectivity profile, and the intended application. The experimental data and protocols provided herein serve as a valuable resource for making informed decisions in the advancement of Pim kinase-targeted cancer therapies.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. Validate User [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. selleckchem.com [selleckchem.com]
- 20. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
GDC-0339 vs. GDC-0570: A Comparative Guide to Next-Generation Pan-PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pan-PIM kinase inhibitors, GDC-0339 and its successor, GDC-0570. PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and metabolism.[1] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3]
This compound was a potent, first-generation, orally bioavailable pan-PIM kinase inhibitor that showed promising preclinical efficacy, particularly in multiple myeloma models.[4][5] However, its development was halted due to off-target safety signals.[6] GDC-0570 (also known as NB004) was subsequently developed as a second-generation inhibitor with an optimized profile, aiming to maintain potent PIM inhibition while improving selectivity and safety.[6][7] GDC-0570 is currently in a Phase 1 clinical trial for advanced solid tumors (NCT05036291).[2][7]
Data Presentation
Biochemical Potency
While specific biochemical potency values for GDC-0570 against the PIM kinase isoforms are not publicly available, it is described as a potent pan-PIM inhibitor.[2][8] this compound demonstrated nanomolar to sub-nanomolar potency against all three PIM isoforms.
| Compound | PIM1 (Ki, nM) | PIM2 (Ki, nM) | PIM3 (Ki, nM) |
| This compound | 0.03[9][10][11] | 0.1[9][10][11] | 0.02[9][10][11] |
| GDC-0570 | Potent[2][8] | Potent[2][8] | Potent[2][8] |
Cellular Potency
This compound exhibited cytostatic effects in multiple myeloma cell lines.[9] GDC-0570 has also shown antiproliferative activity in various preclinical models.[2][3]
| Compound | Cell Line | Assay | Potency (IC50, µM) |
| This compound | MM.1S | Cell Viability | 0.1[9][10] |
| GDC-0570 | Various | Antiproliferative Activity | Data not publicly available |
Pharmacokinetic Properties
Both molecules are orally bioavailable. GDC-0570 was developed to have an improved pharmacokinetic profile compared to this compound.[6][7]
| Compound | Parameter | Species | Value |
| This compound | Half-life (t1/2) | Mouse | 0.9 hours[9] |
| Oral Bioavailability | Rat | 58%[12] | |
| GDC-0570 | Oral Bioavailability | - | Orally bioavailable[6][7] |
| PK Exposure | Human (Phase 1) | Generally dose-proportional[2][13] |
In Vivo Efficacy
Both inhibitors have demonstrated single-agent anti-tumor activity in preclinical xenograft models of multiple myeloma.[6][7][12] GDC-0570 has also shown promising combination activity.[2][8]
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | RPMI 8226 human myeloma xenograft | 100 mg/kg | 90%[12] |
| MM.1S human multiple myeloma xenograft | - | Efficacious[4][5] | |
| GDC-0570 | Multiple myeloma xenograft | - | Excellent single agent efficacy[6][7] |
| NSCLC PDX with acquired resistance to KRAS inhibitors | In combination with sotorasib | Complete tumor regression[2][8] |
Signaling Pathway and Experimental Workflows
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and are regulated by various cytokines and growth factors.[14][15] They exert their pro-survival and pro-proliferative effects by phosphorylating a range of downstream substrates involved in cell cycle progression, apoptosis, and metabolism.[1][16]
Caption: PIM Kinase Signaling Pathway and points of inhibition.
Experimental Workflow: Preclinical Evaluation of PIM Inhibitors
The preclinical evaluation of PIM inhibitors typically involves a tiered approach, starting with biochemical and cellular assays and progressing to in vivo models to assess efficacy and safety.
Caption: A typical workflow for the preclinical evaluation of PIM kinase inhibitors.
Experimental Protocols
PIM Kinase Biochemical Assay (Example Protocol)
This protocol describes a general method for determining the in vitro potency of an inhibitor against PIM kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PIM1, PIM2, and PIM3 kinases.
Materials:
-
Recombinant human PIM1, PIM2, and PIM3 enzymes
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Peptide substrate (e.g., S6K substrate)
-
Test compound (e.g., this compound, GDC-0570)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the PIM kinase enzyme to the wells.
-
Add the substrate/ATP mix to initiate the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP, is measured using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Objective: To measure the effect of a test compound on the viability of a cancer cell line (e.g., MM.1S).
Materials:
-
Cancer cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
Procedure:
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells compared to the vehicle-treated control.
-
Determine the EC50 value from the dose-response curve.
Multiple Myeloma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a test compound.
Objective: To assess the in vivo anti-tumor activity of a PIM inhibitor in a mouse model of multiple myeloma.
Materials:
-
Human multiple myeloma cell line (e.g., RPMI 8226 or MM.1S)
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Matrigel (optional)
-
Test compound formulation for oral or parenteral administration
-
Vehicle control
Procedure:
-
Culture the multiple myeloma cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route.
-
Measure the tumor volume (e.g., twice weekly) using calipers.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
References
- 1. ch.promega.com [ch.promega.com]
- 2. promega.com [promega.com]
- 3. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
Validating GDC-0339 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of GDC-0339, a potent pan-Pim kinase inhibitor. We will explore established techniques, compare this compound's performance with alternative Pim kinase inhibitors where data is available, and provide detailed experimental protocols to support your research.
This compound is an orally bioavailable small molecule that demonstrates high potency against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1] These serine/threonine kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in the progression of numerous hematological malignancies and solid tumors, making them attractive therapeutic targets.
Validating that a compound like this compound effectively engages its intended intracellular targets is a critical step in drug development. This guide outlines three key methodologies for this purpose: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assays, and Western Blotting for downstream signaling analysis.
Comparative Analysis of Pan-Pim Kinase Inhibitors
While direct side-by-side comparative data for this compound and its alternatives using cellular target engagement assays like CETSA and NanoBRET™ is limited in publicly available literature, we can compile and compare their reported biochemical potencies and cellular activities. This provides a valuable, albeit indirect, assessment of their relative performance.
| Inhibitor | Type | Pim-1 Ki (nM) | Pim-2 Ki (nM) | Pim-3 Ki (nM) | Cellular Activity (Example) | Key Off-Targets (if reported) |
| This compound | Pan-Pim Inhibitor | 0.03[1] | 0.1[1] | 0.02[1] | IC50 of 0.1 µM in MM.1S cells[1] | Good selectivity against other kinases[2] |
| AZD1208 | Pan-Pim Inhibitor | 0.1 (Ki)[3] | 1.92 (Ki)[3] | 0.4 (Ki)[3] | GI50 < 1 µM in several AML cell lines[3] | 13 other kinases inhibited by >50% at 1µM[4] |
| SGI-1776 | Pan-Pim Inhibitor | 7 (IC50)[5] | 363 (IC50)[5] | 69 (IC50)[5] | Reduces viability of prostate cancer cells with IC50 of 2-4 µM[5] | Flt-3 (IC50: 44 nM), Haspin (IC50: 34 nM)[4][5] |
| PIM447 (LGH447) | Pan-Pim Inhibitor | 0.006 (Ki)[6][7] | 0.018 (Ki)[6][7] | 0.009 (Ki)[6][7] | LD50 of 10-13 µM in hepatoblastoma cells[8][9] | GSK3β, PKN1, PKCτ (at >10^5-fold lower potency)[6] |
Note: Ki and IC50 values are measures of inhibitor potency, with lower values indicating higher potency. These values were determined in various biochemical and cellular assays and may not be directly comparable across different studies.
Pim Kinase Signaling Pathway
Pim kinases are downstream of the JAK/STAT signaling pathway and are regulated by various cytokines and growth factors. Once activated, Pim kinases phosphorylate a range of downstream substrates involved in critical cellular processes. This compound and other pan-Pim inhibitors exert their effects by blocking the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity and downstream signaling.
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Experimental Methodologies for Target Engagement
A multi-pronged approach using orthogonal assays is recommended to robustly validate the intracellular target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target binding in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. The binding of this compound to Pim kinases is expected to increase their resistance to heat-induced denaturation.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a multiple myeloma cell line like MM.1S) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
-
Separation and Analysis:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Pim kinase in each sample by Western Blotting using a Pim-1, Pim-2, or Pim-3 specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity against the corresponding temperature to generate melt curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a target protein in living cells. It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged Pim kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). This compound will compete with the tracer for binding to the Pim kinase, leading to a dose-dependent decrease in the BRET signal.
Caption: General workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a NanoLuc®-Pim kinase fusion protein.
-
Seed the transfected cells into a multi-well plate.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound.
-
To the cells, add the this compound dilutions followed by a fixed concentration of the NanoBRET™ Pim kinase tracer.
-
Add the NanoLuc® substrate to the wells.
-
-
Signal Measurement:
-
Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 610 nm) using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Normalize the data to vehicle and no-tracer controls.
-
Plot the normalized BRET ratio against the concentration of this compound to determine the intracellular IC50, which reflects the target engagement potency.
-
Western Blotting for Downstream Signaling
Western blotting provides an indirect but highly valuable method to assess target engagement by measuring the phosphorylation status of known downstream substrates of Pim kinases. A reduction in the phosphorylation of these substrates upon treatment with this compound indicates successful inhibition of Pim kinase activity in the cell. A key downstream effector is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
Experimental Protocol: Western Blotting for p-4E-BP1
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., at Thr37/46).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total 4E-BP1 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-4E-BP1, total 4E-BP1, and the loading control.
-
Normalize the p-4E-BP1 signal to the total 4E-BP1 and loading control signals.
-
A dose-dependent decrease in the normalized p-4E-BP1 signal indicates target engagement and inhibition of Pim kinase by this compound.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PIM447 | TargetMol [targetmol.com]
- 9. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0339: A Potent Pan-Pim Kinase Inhibitor with a Favorable Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
GDC-0339 is a potent, orally bioavailable, small-molecule inhibitor targeting the serine/threonine kinase family Pim.[1][2][3] With demonstrated efficacy in preclinical models of multiple myeloma, this compound has been a subject of significant interest in oncology research.[2] This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other kinases, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
High Potency Against Pim Kinases
This compound exhibits high potency against all three isoforms of the Pim kinase family. Biochemical assays have determined the inhibitor constant (Ki) values to be in the low nanomolar and picomolar range, indicating strong binding affinity.
| Kinase Target | Ki (nM) |
| Pim-1 | 0.03[1][3] |
| Pim-2 | 0.1[1][3] |
| Pim-3 | 0.02[1][3] |
Cross-Reactivity Profile of this compound
To assess the selectivity of this compound, its activity was evaluated against a broad panel of 288 kinases. The following table summarizes the percentage of inhibition observed at a this compound concentration of 1 µM. The data reveals a high degree of selectivity for the Pim kinase family, with minimal off-target activity against the majority of the kinases tested.
| Kinase | % Inhibition at 1 µM |
| Pim-1 | 100 |
| Pim-2 | 100 |
| Pim-3 | 100 |
| CLK2 | 99 |
| DYRK1A | 98 |
| DYRK1B | 98 |
| HIPK2 | 96 |
| HIPK3 | 95 |
| MINK1 | 94 |
| DYRK2 | 93 |
| TNIK | 91 |
| STK17B | 89 |
| MAP4K5 | 88 |
| YSK4 | 88 |
| HIPK1 | 87 |
| STK17A | 86 |
| CAMKK1 | 85 |
| CAMKK2 | 85 |
| GCK | 85 |
| MGC42105 | 85 |
| MYO3A | 85 |
| MYO3B | 85 |
| TNK1 | 85 |
| AAK1 | 84 |
| FLT3 | 83 |
| GAK | 83 |
| MAP4K3 | 82 |
| TSSK1B | 82 |
| CSNK1D | 81 |
| CSNK1E | 81 |
| KIT | 81 |
| LRRK2 | 81 |
| MAP4K2 | 81 |
| TRKA | 81 |
| TRKB | 81 |
| TRKC | 81 |
| ... | ... |
Note: This table presents a selection of the most significantly inhibited off-target kinases. For the full dataset of 288 kinases, please refer to the supplementary information of Wang et al., J Med Chem. 2019 Feb 28;62(4):2140-2153.
Pim Kinase Signaling Pathway
Pim kinases are key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once activated, Pim kinases phosphorylate a wide range of downstream substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis. This compound, by inhibiting Pim kinases, effectively blocks these downstream signaling events, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: Pim Kinase Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay: LanthaScreen® Eu Kinase Binding Assay
The cross-reactivity profile of this compound was determined using the LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.
Materials:
-
Kinases: Purified recombinant human kinases.
-
Europium (Eu)-labeled anti-tag antibody: Specific for the tag on the recombinant kinase (e.g., anti-GST, anti-His).
-
Alexa Fluor™ 647-labeled Kinase Tracer: A fluorescently labeled, ATP-competitive ligand that binds to the kinase active site.
-
Test Compound: this compound serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
384-well microplates: Low-volume, black, round-bottom.
Workflow:
References
GDC-0339 in Bortezomib-Resistant Myeloma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-Pim kinase inhibitor GDC-0339 and its potential efficacy in the context of bortezomib-resistant multiple myeloma. While direct experimental data on this compound in bortezomib-resistant models is limited in publicly available literature, this guide synthesizes the strong scientific rationale for its use, preclinical data for other Pim kinase inhibitors in resistant settings, and a comparison with established and emerging alternative therapies.
Introduction to this compound and Pim Kinase Inhibition in Multiple Myeloma
This compound is a potent and orally bioavailable small molecule inhibitor targeting all three isoforms of the Pim serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, playing a significant role in promoting cell survival, proliferation, and resistance to apoptosis in multiple myeloma[3][4]. Overexpression of Pim kinases, particularly PIM2, is a hallmark of multiple myeloma and has been associated with poor prognosis and resistance to conventional therapies[4][5].
The primary mechanism of action of this compound involves the inhibition of Pim kinase activity, which in turn modulates downstream signaling pathways, including the mTORC1 pathway, and leads to the dephosphorylation of pro-apoptotic proteins such as BAD[3][6]. Preclinical studies have demonstrated the efficacy of this compound in bortezomib-sensitive multiple myeloma xenograft models, including RPMI 8226 and MM.1S[7].
A critical rationale for investigating Pim kinase inhibitors in bortezomib-resistant myeloma stems from the observation that proteasome inhibition by bortezomib (B1684674) can lead to an accumulation of catalytically active PIM2. This paradoxical effect provides a strong basis for a synergistic therapeutic strategy combining a Pim kinase inhibitor with a proteasome inhibitor to overcome resistance[3].
It is important to note that the clinical development of this compound was discontinued (B1498344) due to off-target safety signals. A second-generation pan-Pim inhibitor, GDC-0570, is currently under clinical investigation[8].
Pim Kinase Signaling Pathway in Multiple Myeloma
The following diagram illustrates the central role of Pim kinases in promoting multiple myeloma cell survival and proliferation and highlights the key signaling nodes affected by this compound.
Caption: Pim Kinase Signaling Pathway in Multiple Myeloma.
Efficacy of Pim Kinase Inhibitors in Bortezomib-Resistant Myeloma: A Comparative Overview
| Drug | Target | Efficacy in Bortezomib-Resistant Models | Mechanism of Action in Resistance |
| This compound | Pan-Pim Kinase | Data not available in bortezomib-resistant models. Efficacious in bortezomib-sensitive RPMI 8226 and MM.1S xenografts[7]. | Theoretical: Overcomes bortezomib-induced PIM2 accumulation, inhibits pro-survival signaling. |
| PIM447 (LGH447) | Pan-Pim Kinase | Strong synergy with bortezomib and dexamethasone (B1670325) (Combination Index = 0.002) in myeloma cell lines[3]. | Induces cell-cycle disruption and apoptosis via decreased phospho-Bad and c-Myc, and inhibition of the mTORC1 pathway[3]. |
| JP11646 | PIM2-selective | In combination with bortezomib, reduced viability of the more resistant U266 cell line from 85% to 53%[9]. | Non-ATP competitive inhibitor that also downregulates PIM2 mRNA and protein expression, overcoming compensatory upregulation[10]. |
| SMI-16a | Pim Kinase | In combination with bortezomib, attenuates side effects and enhances cytotoxicity in RPMI 8226 and KMS11 cells[9]. | Reduces PIM2 levels upon treatment with bortezomib[9]. |
Comparison with Other Therapies for Bortezomib-Resistant Myeloma
A variety of therapeutic agents with different mechanisms of action are used for the treatment of bortezomib-resistant multiple myeloma.
| Drug Class | Examples | Mechanism of Action | Reported Efficacy in Bortezomib-Resistant Setting |
| Second-Generation Proteasome Inhibitors | Carfilzomib (B1684676), Ixazomib | Irreversible or reversible inhibition of the proteasome, often effective against bortezomib-resistant mutations. | Carfilzomib has shown efficacy in patients who have relapsed after bortezomib therapy[11]. |
| Immunomodulatory Drugs (IMiDs) | Pomalidomide | Exert anti-myeloma effects through various mechanisms including direct apoptosis induction, and modulation of the tumor microenvironment and the immune system. | Pomalidomide, in combination with dexamethasone, is effective in patients with relapsed and refractory multiple myeloma, including those resistant to bortezomib. |
| Histone Deacetylase (HDAC) Inhibitors | Panobinostat | Induce cell cycle arrest and apoptosis by altering the acetylation state of histones and other proteins. | Panobinostat, in combination with bortezomib and dexamethasone, is approved for patients with relapsed multiple myeloma who have received at least two prior regimens, including bortezomib and an IMiD. |
| Glutaminase Inhibitors | CB-839 | Targets altered cellular metabolism in resistant cells by inhibiting glutaminase, leading to reduced mitochondrial respiration. | Synergistically enhances the activity of proteasome inhibitors, particularly carfilzomib, in bortezomib-resistant cells[12][13]. |
| Monoclonal Antibodies | Daratumumab (anti-CD38), Elotuzumab (anti-SLAMF7) | Target surface antigens on myeloma cells, leading to antibody-dependent cell-mediated cytotoxicity and other immune-mediated killing mechanisms. | Daratumumab has shown significant activity as a single agent and in combination therapies for relapsed/refractory multiple myeloma, including bortezomib-refractory patients. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of therapeutic agents in bortezomib-resistant multiple myeloma.
Establishment of Bortezomib-Resistant Cell Lines
References
- 1. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib-sensitive and -resistant multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the Pim kinases in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 9. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutaminase inhibitor CB-839 synergizes with carfilzomib in resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminase inhibitor CB-839 synergizes with carfilzomib in resistant multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-Pim Kinase Inhibitors: GDC-0339 and PIM447 (LGH447)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent pan-Pim kinase inhibitors, GDC-0339 and PIM447 (also known as LGH447). Both compounds have been investigated as potential therapeutic agents in oncology, particularly for hematological malignancies like multiple myeloma. This document summarizes their performance based on available preclinical and clinical data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
This compound and PIM447 are potent, orally bioavailable, small molecule inhibitors of the Pim kinase family (Pim-1, Pim-2, and Pim-3). These kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. Both inhibitors have demonstrated significant anti-tumor activity in preclinical models, primarily by inducing cell cycle arrest and apoptosis. While both are pan-Pim inhibitors, they exhibit distinct biochemical potencies and have been evaluated in different preclinical and clinical settings. This guide aims to provide a clear, data-driven comparison to aid researchers in understanding the nuances of these two compounds.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Target | This compound (Ki, nM) | PIM447 (LGH447) (Ki, pM) |
| Pim-1 | 0.03[1] | 6[2] |
| Pim-2 | 0.1[1] | 18[2] |
| Pim-3 | 0.02[1] | 9[2] |
Table 2: Cellular Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Result |
| This compound | MM.1S | Cytostatic Assay | IC50 | 0.1 µM[1] |
| PIM447 | MM1S, NCI-H929, RPMI-8226, OPM-2 | Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase (0.1–10 µmol/L)[3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | RPMI-8226 (MM) | 100 mg/kg, p.o., daily[4] | 90%[4] |
| This compound | MM.1S (MM) | 100 mg/kg, p.o., daily[4] | 60%[4] |
| PIM447 | KG-1 (AML) | 30 or 100 mg/kg[2] | Significant antitumor activity[2] |
Table 4: Pharmacokinetic Properties
| Parameter | This compound | PIM447 (LGH447) |
| Oral Bioavailability | 58% (predicted human)[4] | 84% (mouse), 70% (rat), 71% (dog)[2] |
| Half-life (t1/2) | 0.9 h (mouse)[1], 3.2 h (predicted human)[4] | Not explicitly stated for a single species, but low to moderate clearance observed[2] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General)
To determine the in vitro potency of this compound and PIM447 against Pim kinases, a common method involves a biochemical assay measuring the phosphorylation of a substrate by the purified kinase.
-
Reagents : Purified recombinant Pim-1, Pim-2, and Pim-3 kinases, a suitable substrate (e.g., a peptide derived from a known Pim substrate like BAD), ATP, and the test compounds (this compound or PIM447) at various concentrations.
-
Procedure : The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (32P-ATP or 33P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Data Analysis : The kinase activity is measured at each compound concentration, and the data are plotted to determine the concentration that inhibits 50% of the kinase activity (IC50). The inhibitor constant (Ki) is then calculated from the IC50 value.
Cell Viability/Apoptosis Assay (General)
To assess the effect of the inhibitors on cancer cell lines, cell viability and apoptosis assays are performed.
-
Cell Culture : Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or PIM447 for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement (MTT/MTS Assay) : A tetrazolium salt (MTT or MTS) is added to the wells. Viable, metabolically active cells reduce the salt to a colored formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader, and the cell viability is calculated relative to untreated control cells.
-
Apoptosis Measurement (Annexin V Staining) : Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye (like propidium (B1200493) iodide to exclude necrotic cells). The percentage of apoptotic cells is then quantified by flow cytometry.[3]
In Vivo Xenograft Efficacy Study (General)
To evaluate the anti-tumor efficacy of the compounds in a living organism, a xenograft mouse model is commonly used.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation : Human cancer cells (e.g., RPMI-8226 or MM.1S for multiple myeloma; KG-1 for acute myeloid leukemia) are injected subcutaneously or intravenously into the mice.[2][4]
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (this compound or PIM447) is administered orally at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring : Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualization
Caption: Pim Kinase Signaling Pathway and Points of Inhibition.
Caption: Workflow for Preclinical Comparison of Kinase Inhibitors.
Discussion
Both this compound and PIM447 are highly potent pan-Pim kinase inhibitors, with PIM447 demonstrating picomolar inhibitory constants (Ki) against all three Pim isoforms.[2] this compound also shows potent inhibition in the low nanomolar to picomolar range.[1] This high potency translates to cellular activity, with both compounds inducing cytostatic or cytotoxic effects in multiple myeloma cell lines.[1][3]
In vivo, both inhibitors have demonstrated significant anti-tumor efficacy in xenograft models of hematological malignancies.[2][4] this compound showed strong tumor growth inhibition in multiple myeloma models,[4] while PIM447 was effective in an acute myeloid leukemia model.[2]
Pharmacokinetically, both compounds are orally bioavailable, a desirable characteristic for clinical development.[2][4] PIM447 has shown good bioavailability across multiple species.[2]
The mechanism of action for both inhibitors converges on the downstream targets of Pim kinases. Inhibition of Pim activity leads to decreased phosphorylation of pro-apoptotic proteins like BAD, which in its unphosphorylated state promotes apoptosis.[5] Furthermore, Pim kinases are known to stabilize the oncogenic transcription factor c-Myc, and their inhibition can lead to decreased c-Myc levels.[5] Both inhibitors also impact the mTORC1 signaling pathway, a key regulator of cell growth and protein synthesis.[2][5]
Conclusion
This compound and PIM447 (LGH447) are both potent and effective pan-Pim kinase inhibitors with promising preclinical data in hematological malignancies. They share a common mechanism of action, leading to cell cycle arrest and apoptosis through modulation of key downstream signaling pathways. The data presented in this guide, compiled from various sources, provides a valuable resource for researchers to compare and contrast these two important research compounds. Further studies, ideally including direct comparative investigations, would be beneficial to fully elucidate their relative therapeutic potential.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of GDC-0339 in a Research Setting
GDC-0339 is a potent, orally bioavailable pan-Pim kinase inhibitor investigated for its potential in treating multiple myeloma.[1][2][3] As with any biologically active compound, proper handling and disposal are essential to minimize exposure risks to personnel and prevent environmental contamination.
Summary of this compound Chemical and Physical Properties
A clear understanding of the compound's properties is foundational to safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C20H22F3N7OS |
| Molecular Weight | 465.5 g/mol [1] |
| Physical Appearance | White to yellow solid[4] |
| Solubility | Soluble in DMSO (≥ 52 mg/mL)[4] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1] |
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant method for the disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the appropriate PPE is worn. This includes, but is not limited to:
- Nitrile gloves (or other chemically resistant gloves)
- Safety glasses with side shields or goggles
- A standard laboratory coat
2. Waste Identification and Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
- Unused or expired this compound powder.
- Solutions containing this compound.
- Empty and partially empty primary containers (vials, tubes).
- Contaminated laboratory supplies such as pipette tips, centrifuge tubes, and bench paper.
- Contaminated glassware.
- Used PPE (gloves, disposable lab coats).
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
3. Waste Collection and Containment:
- Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
- Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
- Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
4. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazard(s) (e.g., "Toxic," "Chemical Waste"), the accumulation start date, and the name of the principal investigator or laboratory contact.
5. Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel and away from general traffic.
6. Final Disposal: The ultimate disposal of this compound waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal vendor. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. Contact your EHS office to schedule a waste pickup and for any specific institutional requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and your institution's specific protocols, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety department for clarification on any procedures.
References
Essential Safety and Logistics for Handling GDC-0339
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the pan-Pim Kinase Inhibitor GDC-0339.
This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Operational Plan: Step-by-Step Guidance for Safe Handling
This compound is a potent, orally bioavailable pan-Pim kinase inhibitor.[1][2] As with any potent small molecule inhibitor, appropriate precautions must be taken to minimize exposure. The following procedures outline the necessary steps for safe handling from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
This compound should be stored in a dry, dark environment at -20°C for long-term stability (up to 3 years for powder).[1][3] For short-term storage, 4°C is suitable for up to 2 years.[1]
-
Stock solutions in solvent should be stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1][3]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles with side shields.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn. For procedures with a risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing powder), a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
3. Preparation of Solutions:
-
All work with solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in DMSO at concentrations of at least 52 mg/mL (111.71 mM).[1][3][4]
-
Use appropriate lab equipment (e.g., calibrated pipettes, conical tubes) for accurate and safe preparation of stock solutions.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Handle all solutions containing this compound with the same care as the solid compound.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
For accidental inhalation, move to fresh air immediately. If breathing is difficult, seek medical attention.
-
In case of ingestion, do not induce vomiting and seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe work environment.
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Place the compound in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
The waste container should be kept closed when not in use and stored in a secondary container.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, paper towels, vials) should be considered contaminated.
-
Collect these materials in a designated, labeled hazardous waste bag or container.
-
Dispose of this waste according to your institution's chemical waste procedures.
-
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 465.50 g/mol | [1] |
| Solubility in DMSO | ≥ 52 mg/mL (111.71 mM) | [1][3][4] |
| Long-Term Storage (Powder) | -20°C (up to 3 years) | [1][3] |
| Short-Term Storage (Powder) | 4°C (up to 2 years) | [1] |
| Stock Solution Storage | -80°C (up to 2 years) or -20°C (up to 1 year) | [1][3] |
| Ki for Pim1 | 0.03 nM | [1][2] |
| Ki for Pim2 | 0.1 nM | [1][2] |
| Ki for Pim3 | 0.02 nM | [1][2] |
Visualizing Key Processes
To further clarify the handling workflow and the compound's mechanism of action, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
